4-(Aminomethyl)-1-benzylpiperidin-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(aminomethyl)-1-benzylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYHVVSOLJTLRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439621 | |
| Record name | 4-(aminomethyl)-1-benzylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23804-68-4 | |
| Record name | 4-(aminomethyl)-1-benzylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)-1-benzylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(Aminomethyl)-1-benzylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)-1-benzylpiperidin-4-ol is a piperidine derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a benzyl group, a tertiary alcohol, and a primary aminomethyl group, suggests a range of possible biological activities. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological significance based on related structures.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably estimated based on data from closely related analogs such as 4-Amino-1-benzylpiperidine.
| Property | Value | Source/Analogy |
| IUPAC Name | (1-benzyl-4-hydroxypiperidin-4-yl)methanamine | --- |
| CAS Number | 23804-68-4 | [Synblock] |
| Molecular Formula | C₁₃H₂₀N₂O | [Synblock] |
| Molecular Weight | 220.31 g/mol | [Synblock] |
| Melting Point | 121-122 °C | Analog: 4-Amino-1-benzylpiperidine[1] |
| Boiling Point | 366.4 °C at 760 mmHg (Predicted) | [Synblock] |
| 152 °C at 9.7 mmHg | Analog: 4-Amino-1-benzylpiperidine[1] | |
| Density | 0.933 g/mL at 25 °C | Analog: 4-Amino-1-benzylpiperidine[2] |
| pKa | 10.15 ± 0.20 (Predicted) | Analog: 4-Amino-1-benzylpiperidine[3] |
| Solubility | Immiscible in water; Soluble in ether. | Analog: 4-Amino-1-benzylpiperidine[3] |
| Refractive Index | n20/D 1.543 (lit.) | Analog: 4-Amino-1-benzylpiperidine[2] |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the benzyl group protons (aromatic region), piperidine ring protons, and the aminomethyl group protons. The presence of the hydroxyl group may result in a broad singlet. |
| ¹³C NMR | Resonances for the carbon atoms of the benzyl group, the piperidine ring (with distinct signals for the carbon bearing the hydroxyl and aminomethyl groups), and the aminomethyl carbon. |
| IR Spectroscopy | Characteristic peaks for O-H stretching (alcohol), N-H stretching (primary amine), C-H stretching (aromatic and aliphatic), and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of benzylpiperidine structures. |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not explicitly detailed in the literature, a plausible synthetic route can be devised based on established organic chemistry reactions and protocols for analogous compounds. A likely precursor for this synthesis is N-benzyl-4-piperidone.
Synthesis of N-benzyl-4-piperidone (Precursor)
A common method for the synthesis of N-benzyl-4-piperidone involves the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, which is formed from the 1,4-addition of methyl acrylate to benzylamine.
Protocol:
-
1,4-Addition: To a solution of benzylamine in methanol, slowly add a mixture of methyl acrylate and methanol. The reaction is typically stirred at room temperature for several hours, followed by heating to reflux to ensure completion. The resulting N,N-bis(β-propionate methyl ester) benzylamine is isolated by distillation under reduced pressure.
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Dieckmann Condensation: The diester is then subjected to a Dieckmann condensation using a strong base, such as sodium methoxide, in an inert solvent like toluene. The reaction mixture is heated to reflux.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated by heating with an aqueous acid, such as hydrochloric acid.
-
Neutralization and Extraction: The reaction mixture is cooled and neutralized with a base (e.g., NaOH) to a pH of approximately 8.5. The product, N-benzyl-4-piperidone, is then extracted with an organic solvent like ethyl acetate.
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Purification: The combined organic layers are washed, dried, and the solvent is evaporated. The crude product is purified by vacuum distillation.
Proposed Synthesis of this compound
A potential route to synthesize the target compound from N-benzyl-4-piperidone involves a Strecker-type synthesis followed by reduction.
Protocol:
-
Formation of α-aminonitrile: N-benzyl-4-piperidone is reacted with potassium cyanide and ammonium chloride in an aqueous ammonia solution. This reaction forms the corresponding α-aminonitrile, 4-amino-1-benzylpiperidine-4-carbonitrile.
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Reduction of the Nitrile: The α-aminonitrile is then reduced to the primary amine. A suitable reducing agent for this transformation would be lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically carried out at reduced temperatures initially and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are scarce. However, the activities of structurally related compounds provide valuable insights into its potential pharmacological profile.
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Antifungal Activity: 4-Aminopiperidine derivatives have been identified as novel antifungal agents that target ergosterol biosynthesis. They are thought to inhibit the enzymes sterol C14-reductase and sterol C8-isomerase, which are crucial for fungal cell membrane integrity. The piperidine ring at physiological pH is believed to mimic carbocationic high-energy intermediates in the enzymatic reactions.
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Sigma Receptor (σR) Affinity and Cholinesterase Inhibition: Pyridine derivatives containing a 1-benzylpiperidine moiety have shown high affinity for sigma receptors (σ₁R and σ₂R) and act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Sigma receptors are involved in various neurological processes, and their ligands are being investigated for the treatment of neurological disorders.
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Antimicrobial and Antimitotic Activity: N-benzyl piperidin-4-one derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Furthermore, the oxime derivative of N-benzyl piperidin-4-one has demonstrated antimitotic activity, suggesting potential applications in cancer research.
Based on this information, a hypothetical signaling pathway for a benzylpiperidine derivative could involve the modulation of sigma receptors, which in turn can influence calcium signaling and other downstream pathways, or the inhibition of key enzymes like cholinesterases.
Visualizations
Experimental Workflow: Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Hypothetical Signaling Pathway
Caption: Potential signaling pathways based on related benzylpiperidine compounds.
References
Spectroscopic and Synthesis Data for 4-(Aminomethyl)-1-benzylpiperidin-4-ol Remains Elusive in Public Domain
A comprehensive literature search for an in-depth technical guide on the spectroscopic data (NMR, IR, MS) and synthesis of 4-(Aminomethyl)-1-benzylpiperidin-4-ol reveals a significant lack of publicly available information. Despite extensive searches of scientific databases and patent literature, no specific experimental protocols or detailed spectral characterization for this particular compound could be located.
While the compound is listed by some chemical suppliers, indicating its existence and potential availability, the associated analytical data required for a comprehensive technical whitepaper is not provided in publicly accessible domains. Searches for synthetic procedures and characterization of this molecule, either as a final product or a synthetic intermediate, did not yield any specific results.
Efforts to identify the spectroscopic data through searches for potential precursors, such as 1-benzyl-4-cyanopiperidin-4-ol, and related structures also proved unsuccessful in providing the necessary detailed experimental parameters and spectral data (¹H NMR, ¹³C NMR, IR, and MS) for this compound.
This absence of published data prevents the creation of the requested in-depth technical guide, which would require quantitative data for spectroscopic analysis, detailed experimental methodologies, and visualizations of synthetic pathways.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consider the following approaches:
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Direct Inquiry with Chemical Suppliers: Contacting commercial suppliers who list this compound in their catalogs may provide access to their internal analytical data, such as Certificates of Analysis, which might contain the required spectroscopic information.
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Custom Synthesis and Characterization: If the compound is critical for a research program, custom synthesis followed by full spectroscopic characterization would be necessary to obtain the required data.
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Exploration of Analogous Compounds: In the absence of data for the target compound, researchers may consider investigating structurally similar and well-characterized piperidine derivatives to infer potential properties and synthetic routes.
Below is a conceptual workflow for the potential synthesis and analysis of such a compound, based on general organic chemistry principles. This is a hypothetical representation and not based on published experimental data for the specific target molecule.
Figure 1: A generalized, hypothetical workflow for the synthesis and spectroscopic analysis of this compound.
An In-depth Technical Guide to the Characterization of 3,4-Dimethoxy-N-methyl-β-phenethylamine
CAS Number: 3490-06-0 (Primary), 23804-68-4 (Intermediate Identifier) IUPAC Name: 2-(3,4-dimethoxyphenyl)-N-methylethanamine
This technical guide provides a comprehensive overview of the characterization of 3,4-Dimethoxy-N-methyl-β-phenethylamine, a significant chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, analytical characterization protocols, and its role in synthetic pathways.
Introduction
3,4-Dimethoxy-N-methyl-β-phenethylamine, also known by its common synonym N-Methylhomoveratrylamine, is a substituted phenethylamine. Structurally, it is an analog of the neurotransmitter dopamine, with the hydroxyl groups at the 3 and 4 positions of the phenyl ring replaced by methoxy groups and a methyl group attached to the amine. Its primary significance in the pharmaceutical industry lies in its role as a key precursor in the total synthesis of Verapamil, a widely used calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmias.[1] The purity and well-defined characterization of this intermediate are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).
Physicochemical Properties
The fundamental physical and chemical properties of N-Methylhomoveratrylamine are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₂ | PubChem[2] |
| Molecular Weight | 195.26 g/mol | PubChem[2] |
| Appearance | Colorless to Pale Yellow Oil/Liquid | ChemicalBook[3] |
| Boiling Point | 160-161 °C at 13 mmHg | ChemicalBook[3] |
| Density | 1.059 g/mL at 25 °C | ChemicalBook[3] |
| Refractive Index (n²⁰/D) | 1.533 | ChemicalBook[3] |
| Water Solubility | >29.3 µg/mL | PubChem[2] |
| LogP (Predicted) | 1.304 | ChemicalBook[3] |
| pKa (Predicted) | 10.16 ± 0.10 | ChemicalBook[3] |
Synthesis and Production
N-Methylhomoveratrylamine is primarily produced through synthetic organic chemistry routes. A prevalent method involves the N-methylation of its precursor, 3,4-dimethoxyphenethylamine (Homoveratrylamine).
Experimental Protocol: N-methylation of Homoveratrylamine
This two-step procedure involves an initial acylation of the primary amine followed by reduction to the N-methyl derivative.[1]
Step 1: Acylation of Homoveratrylamine
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Dissolve Homoveratrylamine (1 equivalent) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
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Slowly add methyl chloroformate (1.1 equivalents) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate N-formyl or N-carbamoyl derivative.
Step 2: Reduction of the Amide Intermediate
-
Carefully add the crude amide intermediate from Step 1 to a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents), in anhydrous THF at 0 °C under an inert atmosphere.
-
After the addition is complete, allow the mixture to stir at room temperature or gently reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude N-Methylhomoveratrylamine by vacuum distillation to obtain the final product as a clear oil.
The overall synthesis workflow can be visualized as follows:
Caption: General workflow for the synthesis of N-Methylhomoveratrylamine.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 3,4-Dimethoxy-N-methyl-β-phenethylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of the molecule. Predicted chemical shifts provide a reference for structure confirmation.[1]
Table of Predicted NMR Chemical Shifts
| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | C₆H₃ | 6.7 - 6.9 | 111 - 121 |
| Aromatic C-O | C₆H₃ | - | 147 - 149 |
| Methoxy | -OCH₃ | ~3.8 | ~56 |
| Ethyl Chain | -CH₂-CH₂- | 2.7 - 2.9 | 34 - 52 |
| N-Methyl | N-CH₃ | ~2.4 | ~36 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 300 or 400 MHz). Expected signals include multiplets in the aromatic region (6.7-6.9 ppm), two singlets for the two methoxy groups (~3.8 ppm), two triplets for the ethyl chain protons (~2.8 ppm), and a singlet for the N-methyl group (~2.4 ppm).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Expected signals will correspond to the aromatic carbons, the two distinct methoxy carbons, the ethyl chain carbons, and the N-methyl carbon.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like methanol or dichloromethane.
-
GC Separation: Inject the sample into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a nonpolar DB-5 or equivalent). Use a temperature program that allows for the elution of the analyte, for example, starting at 100 °C and ramping to 250 °C.
-
MS Detection: The eluent from the GC is introduced into a Mass Spectrometer, typically using Electron Ionization (EI). The mass spectrum will show the molecular ion peak (M⁺) at m/z 195. The fragmentation pattern is a key identifier; a prominent fragment is often observed at m/z 151, corresponding to the tropylium ion formed after benzylic cleavage.
Caption: General workflow for GC-MS characterization.
Infrared (IR) Spectroscopy
FTIR spectroscopy helps to identify the functional groups present in the molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3000-2850 | C-H stretch | Alkanes (methyl and methylene groups) |
| ~2950, ~2850 | C-H stretch | Methoxy groups |
| ~1600, ~1515 | C=C stretch | Aromatic ring |
| ~1260, ~1030 | C-O stretch | Aryl ether |
| 3100-3000 | =C-H stretch | Aromatic ring |
| 1250-1020 | C-N stretch | Aliphatic amine |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: As the compound is a liquid, it can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption peaks corresponding to the functional groups present in the molecule.
Biological Context and Signaling Pathways
As a substituted phenethylamine, 3,4-Dimethoxy-N-methyl-β-phenethylamine belongs to a class of compounds known to interact with monoamine neurotransmitter systems. While specific studies on the biological activity of this particular intermediate are limited, the general mechanism for phenethylamines involves modulating the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft.
These compounds can act by:
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Binding to trace amine-associated receptor 1 (TAAR1), which can modulate monoaminergic neurotransmission.
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Inhibiting vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytoplasmic neurotransmitter levels.
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Acting as reuptake inhibitors or releasing agents at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
The ultimate downstream effect is an alteration of signaling pathways controlled by these neurotransmitters, such as those involving G-protein coupled receptors like the D1 and D2 dopamine receptors.
Caption: Generalized signaling pathways for phenethylamine derivatives.
Conclusion
The thorough characterization of 3,4-Dimethoxy-N-methyl-β-phenethylamine is paramount due to its critical role as a pharmaceutical intermediate. The analytical methods outlined in this guide, including NMR, MS, and IR spectroscopy, provide a robust framework for its identification and quality control. Understanding its physicochemical properties and synthetic routes further aids in its effective utilization in drug development and manufacturing processes, particularly for the synthesis of Verapamil.
References
A-85380: A Case Study in Nicotinic Acetylcholine Receptor Agonism
Disclaimer: Due to the limited availability of specific, in-depth mechanism of action data for 4-(Aminomethyl)-1-benzylpiperidin-4-ol, this whitepaper uses A-85380, a potent and well-characterized nicotinic acetylcholine receptor (nAChR) agonist, as a representative case study. A-85380 shares structural motifs with the piperidine class and provides a robust framework for illustrating the principles of receptor binding, signal transduction, and the experimental methodologies used to elucidate a compound's mechanism of action.
Introduction
A-85380 is a potent and selective agonist for various subtypes of the nicotinic acetylcholine receptor (nAChR), with particularly high affinity for the α4β2 subtype. This receptor subtype is widely distributed in the central nervous system and is implicated in a range of physiological processes, including cognitive function, reward, and nociception. The study of A-85380 provides valuable insights into the therapeutic potential of targeting the α4β2 nAChR for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.
This document serves as a technical guide on the mechanism of action of A-85380, detailing its interaction with the α4β2 nAChR and the subsequent cellular and physiological effects. It is intended for researchers, scientists, and professionals in the field of drug development.
Pharmacological Profile
Primary Molecular Target: α4β2 Nicotinic Acetylcholine Receptor
The primary molecular target of A-85380 is the α4β2 nicotinic acetylcholine receptor, a ligand-gated ion channel. A-85380 acts as a full agonist at this receptor, meaning it binds to the receptor and induces a conformational change that opens the ion channel, mimicking the effect of the endogenous neurotransmitter, acetylcholine.
Mechanism of Action
Activation of the α4β2 nAChR by A-85380 leads to the opening of a non-selective cation channel, permeable to sodium (Na+), potassium (K+), and calcium (Ca2+) ions. The influx of Na+ and Ca2+ into the neuron causes membrane depolarization, leading to the generation of an excitatory postsynaptic potential (EPSP). This increase in neuronal excitability can trigger action potentials and enhance the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, depending on the location of the receptor (presynaptic or postsynaptic).
Quantitative Pharmacological Data
The following table summarizes the binding affinities and functional potencies of A-85380 for various nAChR subtypes.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| α4β2 | 0.04 - 0.1 | 1 - 5 |
| α7 | >10,000 | >10,000 |
| α3β4 | 100 - 500 | 50 - 200 |
| α1β1γδ | >10,000 | >10,000 |
Data compiled from various in vitro studies. Exact values may vary based on experimental conditions.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of A-85380 at the α4β2 nAChR
The following diagram illustrates the signaling cascade initiated by the binding of A-85380 to the α4β2 nAChR.
Caption: Signaling pathway of A-85380 at the α4β2 nAChR.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines a typical workflow for a radioligand binding assay to determine the binding affinity (Ki) of a compound like A-85380.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for α4β2 nAChR
Objective: To determine the binding affinity (Ki) of A-85380 for the human α4β2 nAChR.
Materials:
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Cell membranes from a stable cell line expressing human α4β2 nAChRs (e.g., HEK-293 cells).
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Radioligand: [³H]Epibatidine (specific activity ~50-60 Ci/mmol).
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Non-specific binding control: Cytisine (100 µM).
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Test compound: A-85380.
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Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
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96-well microplates.
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Glass fiber filters (e.g., Whatman GF/C).
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Scintillation cocktail and vials.
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Liquid scintillation counter.
Methodology:
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Membrane Preparation: Homogenize cells expressing α4β2 nAChRs in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 50-100 µ g/well .
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Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, [³H]Epibatidine (final concentration ~0.1-0.2 nM), and varying concentrations of A-85380 (e.g., 10⁻¹² to 10⁻⁵ M). For total binding, omit the test compound. For non-specific binding, add 100 µM cytisine.
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Incubation: Incubate the plates at room temperature for 2-3 hours to allow binding to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
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Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
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Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the A-85380 concentration. Determine the IC₅₀ value (the concentration of A-85380 that inhibits 50% of specific [³H]Epibatidine binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Influx using a Fluorescent Plate Reader
Objective: To determine the functional potency (EC₅₀) and efficacy of A-85380 at the human α4β2 nAChR.
Materials:
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HEK-293 cells stably expressing human α4β2 nAChRs.
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
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Test compound: A-85380.
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Reference agonist: Acetylcholine or nicotine.
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Fluorescent plate reader with an integrated fluidic dispenser.
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96- or 384-well black, clear-bottom microplates.
Methodology:
-
Cell Plating: Seed the α4β2-expressing HEK-293 cells into microplates and grow to confluence.
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Dye Loading: Remove the growth medium and incubate the cells with Fluo-4 AM dye in assay buffer for 60 minutes at 37°C.
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Washing: Gently wash the cells with assay buffer to remove excess dye.
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Compound Addition: Place the plate in the fluorescent plate reader. The instrument will measure baseline fluorescence before automatically injecting varying concentrations of A-85380 into the wells.
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Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time (typically for 60-120 seconds) to detect the increase in intracellular calcium resulting from channel activation.
-
Data Analysis: Determine the peak fluorescence response for each concentration of A-85380. Plot the peak response against the logarithm of the A-85380 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response) and the Emax (maximal efficacy).
Conclusion
A-85380 is a potent and selective α4β2 nAChR agonist. Its mechanism of action involves direct binding to the receptor, leading to ion channel opening, membrane depolarization, and subsequent modulation of neurotransmitter release. The quantitative data and experimental protocols presented herein provide a comprehensive overview of the pharmacological characterization of this compound. This detailed understanding is crucial for the rational design and development of novel therapeutics targeting the nicotinic acetylcholine receptor system.
Unraveling the Therapeutic Potential of 4-(Aminomethyl)-1-benzylpiperidin-4-ol: A Predictive Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)-1-benzylpiperidin-4-ol is a synthetic organic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. While specific pharmacological data for this particular compound is scarce in peer-reviewed literature and patents, its structural motifs—a 1-benzylpiperidine group and a 4-aminomethyl-4-hydroxy substitution pattern—suggest potential interactions with various biological targets. This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining the established pharmacology of its structural analogs. This analysis will serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and related compounds.
Predictive Biological Activities Based on Structural Analogs
The biological activities of piperidine derivatives are heavily influenced by the nature and position of their substituents. By dissecting the structure of this compound, we can infer its potential pharmacological profile from several classes of related compounds.
Central Nervous System (CNS) Activity
Many N-benzylpiperidine derivatives exhibit significant activity within the central nervous system.
-
Monoamine Releasing Agent: The structurally related compound 4-benzylpiperidine acts as a monoamine releasing agent with a notable selectivity for dopamine and norepinephrine over serotonin.[1] This suggests that this compound could potentially modulate neurotransmitter levels, a mechanism relevant for conditions such as ADHD, depression, and narcolepsy.
-
Acetylcholinesterase (AChE) and Histone Deacetylase (HDAC) Inhibition: Various N-benzylpiperidine derivatives have been investigated as inhibitors of AChE and HDAC, enzymes implicated in the pathology of Alzheimer's disease.[2] The presence of the N-benzyl group in the target compound makes this a plausible area of investigation.
-
NMDA Receptor Antagonism: Derivatives such as 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine are known antagonists of the NR1/2B NMDA receptor subtype.[3] Given the 4-hydroxy-4-substituted piperidine core, antagonism of NMDA receptors, which is relevant for neuroprotection and the treatment of certain neurological disorders, could be a potential activity.
-
Sigma Receptor Modulation: N-benzylpiperidine moieties are also found in compounds that bind to sigma receptors, which are implicated in a variety of CNS functions and disorders, including pain and addiction.
Antimicrobial and Antifungal Activity
Piperidin-4-one derivatives, which are synthetic precursors to this compound, have demonstrated antimicrobial and antifungal properties.[4][5]
-
Antifungal Activity: A number of 4-aminopiperidines have been identified as novel antifungal agents that target ergosterol biosynthesis, a critical pathway in fungi.[6] This suggests that this compound could be explored for its potential as an antifungal therapeutic.
-
Antibacterial Activity: The piperidine scaffold is present in various antibacterial agents. While the specific substitution pattern of the target compound will determine its spectrum of activity, this remains a viable area for screening.
Anticancer Activity
The piperidine nucleus is a common feature in a range of anticancer agents.
-
Antimitotic Activity: N-benzyl piperidin-4-one oxime, a related ketone derivative, has been shown to possess antimitotic activity.[7] This raises the possibility that this compound could interfere with cell division, a hallmark of cancer therapy.
Quantitative Data from Structurally Related Compounds
To provide a comparative context, the following table summarizes quantitative data for some of the aforementioned structural analogs. It is crucial to reiterate that this data is not for this compound but for related compounds, and serves only as a predictive guide for potential efficacy ranges.
| Compound Class/Name | Biological Target/Activity | Quantitative Data (IC₅₀/EC₅₀/pKi) | Reference |
| 4-Benzylpiperidine | Norepinephrine Release | EC₅₀ = 41.4 nM | [1] |
| Dopamine Release | EC₅₀ = 109 nM | [1] | |
| Serotonin Release | EC₅₀ = 5,246 nM | [1] | |
| N-Benzyl piperidine derivative (d5) | HDAC Inhibition | IC₅₀ = 0.17 µM | [2] |
| AChE Inhibition | IC₅₀ = 6.89 µM | [2] | |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase (AChE) Inhibition | IC₅₀ = 0.56 nM | [8] |
| 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine | NR1/2B NMDA Receptor Antagonism | IC₅₀ = 0.025 µM | [3] |
Experimental Protocols for Investigating Biological Activity
Should a researcher wish to investigate the biological activity of this compound, the following experimental protocols, adapted from studies on related compounds, could serve as a starting point.
Synthesis of this compound
A potential synthetic route to this compound could involve the following conceptual steps, based on established organic chemistry principles.
Workflow for Synthesis:
Caption: Conceptual synthetic workflow for this compound.
In Vitro Biological Screening Assays
A tiered approach to screening is recommended to efficiently identify the most promising biological activities.
General Workflow for Biological Screening:
Caption: Tiered workflow for in vitro biological screening.
Potential Signaling Pathways
Based on the activities of its analogs, this compound could potentially modulate several key signaling pathways. The following diagram illustrates a hypothetical signaling cascade that could be affected if the compound acts as an NMDA receptor antagonist.
Hypothetical Signaling Pathway (NMDA Receptor Antagonism):
Caption: Hypothetical pathway of NMDA receptor antagonism.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a predictive analysis based on its structural components provides a strong rationale for its investigation as a potential therapeutic agent. The N-benzylpiperidine core, coupled with the 4-aminomethyl-4-hydroxy substitution, suggests a high probability of activity within the central nervous system, with potential applications as a monoamine modulator, neuroprotective agent, or cognitive enhancer. Furthermore, the possibility of antimicrobial and anticancer activities should not be overlooked.
The information and conceptual frameworks presented in this technical guide are intended to catalyze further research into this promising chemical entity. Rigorous synthesis and comprehensive biological screening, guided by the principles outlined herein, will be necessary to fully elucidate the pharmacological profile of this compound and determine its potential for future drug development.
References
- 1. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 2. US7368463B2 - Substituted 4-amino-1-benzylpiperidine compounds - Google Patents [patents.google.com]
- 3. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 6. US20100016365A1 - Substituted 4-amino-piperidines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Screening of 4-(Aminomethyl)-1-benzylpiperidin-4-ol and its Analogs: A Technical Guide
Disclaimer: Publicly available information on the specific in vitro screening of 4-(Aminomethyl)-1-benzylpiperidin-4-ol is limited. This guide provides a representative framework for the in vitro evaluation of this compound and its structural analogs, drawing from established methodologies for similar piperidine derivatives. The presented data and protocols are based on studies of related 4-aminopiperidine compounds and should be considered illustrative.
This technical whitepaper outlines a comprehensive approach to the in vitro screening of this compound, a substituted piperidine derivative. The guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities. We will explore potential biological activities, detail relevant experimental protocols, and present data in a structured format.
Introduction to Substituted Piperidines
The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds. Its derivatives have shown a wide array of pharmacological activities, including but not limited to, antimicrobial, antifungal, antitumor, and CNS-related effects. The biological activity of these compounds is highly dependent on the nature and position of their substituents. This guide focuses on a hypothetical in vitro screening cascade for compounds structurally related to this compound.
Potential Therapeutic Applications and Screening Strategy
Based on the activities of structurally similar compounds, a primary screening strategy for this compound could focus on its potential as an antifungal agent. The following sections detail a hypothetical screening workflow for this indication.
Experimental Workflow for Antifungal Activity Screening
A typical workflow for assessing the antifungal properties of a novel compound is outlined below. This process begins with broad screening against a model organism, followed by more specific testing against clinically relevant strains and preliminary toxicity assays.
Quantitative Data Summary
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for a representative 4-aminopiperidine derivative against various fungal strains. This data is illustrative and based on findings for related compounds.[1]
| Fungal Strain | Compound A MIC (µg/mL) |
| Yarrowia lipolytica | 8 |
| Candida albicans | 16 |
| Candida glabrata | 32 |
| Aspergillus fumigatus | 16 |
| Aspergillus niger | 64 |
Detailed Experimental Protocols
This protocol is adapted from standardized methods for antifungal susceptibility testing.
Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against various fungal strains.
Materials:
-
Test compound stock solution (e.g., 10 mg/mL in DMSO).
-
RPMI-1640 medium.
-
96-well microtiter plates.
-
Fungal inoculum, adjusted to a final concentration of 0.5 x 105 to 2.5 x 105 CFU/mL.
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare serial two-fold dilutions of the test compound in RPMI-1640 medium in a 96-well plate.
-
Add the standardized fungal inoculum to each well.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
Objective: To assess the cytotoxic effect of the test compound on human cell lines.
Materials:
-
Human cell lines (e.g., HL-60, HUVEC).
-
Complete cell culture medium.
-
96-well plates.
-
Test compound.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Potential Mechanism of Action: Inhibition of Ergosterol Biosynthesis
For many antifungal agents, the mechanism of action involves the disruption of the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway.[1]
The inhibition of enzymes such as sterol C14-reductase and sterol C8-isomerase by the 4-aminopiperidine derivative would lead to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising fungal cell membrane integrity.[1]
Other Potential Biological Activities
While this guide has focused on antifungal activity, it is important to note that piperidine derivatives have demonstrated a wide range of biological effects. Depending on the specific substitutions, this compound and its analogs could be screened for other activities, including:
-
Antimicrobial Activity: Against a panel of Gram-positive and Gram-negative bacteria.[2][3]
-
Antitumor Activity: Screening against various cancer cell lines to assess antiproliferative effects.[4]
-
CNS Receptor Binding: Assays for affinity to CNS targets such as sigma receptors or as monoamine releasing agents.[5][6]
-
Antimitotic Activity: Evaluation of the compound's effect on cell division.[7]
Each of these screening paradigms would involve a distinct set of in vitro assays and experimental protocols tailored to the specific biological question.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 6. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
4-(Aminomethyl)-1-benzylpiperidin-4-ol: A Versatile Chiral Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral piperidine scaffolds are integral to the development of novel therapeutics, offering a three-dimensional framework that can significantly influence pharmacological activity and pharmacokinetic properties. Among these, 4-(Aminomethyl)-1-benzylpiperidin-4-ol stands out as a promising chiral building block. Its vicinal amino alcohol functionality at a quaternary stereocenter presents a unique structural motif for creating diverse and potent biologically active molecules. This technical guide details a plausible synthetic pathway, potential methods for chiral resolution, and prospective applications of this valuable intermediate in medicinal chemistry.
Synthesis of Racemic this compound
The synthesis of the racemic core structure can be envisioned through a multi-step sequence starting from the commercially available 1-benzyl-4-piperidone. A key transformation in this proposed pathway is the Strecker synthesis, which allows for the introduction of an aminonitrile functionality at the 4-position.
Proposed Synthetic Pathway
A potential synthetic route is outlined below. This pathway leverages well-established reactions in organic chemistry to construct the target molecule.
Theoretical and Computational Insights into 4-(Aminomethyl)-1-benzylpiperidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to characterize 4-(Aminomethyl)-1-benzylpiperidin-4-ol, a piperidine derivative with potential pharmacological significance. The guide details experimental and computational protocols for its synthesis, conformational analysis, spectroscopic characterization, and evaluation of its interaction with biological targets. All quantitative data from computational modeling, including geometric parameters and vibrational frequencies, are summarized in structured tables. Furthermore, this document employs Graphviz visualizations to illustrate the molecular structure, computational workflows, and a potential signaling pathway interaction, offering a comprehensive resource for researchers in drug discovery and development.
Introduction
Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their conformational flexibility and ability to engage in various intermolecular interactions make them privileged structures for targeting a wide range of biological receptors. This compound, the subject of this guide, combines several key pharmacophoric features: a basic piperidine nitrogen, a benzyl group for potential hydrophobic and aromatic interactions, and a 4-aminomethyl-4-ol substitution pattern that introduces hydrogen bonding capabilities and a chiral center.
Understanding the three-dimensional structure, conformational preferences, and electronic properties of this molecule is crucial for predicting its biological activity and for the rational design of novel therapeutics. Theoretical and computational chemistry provides a powerful toolkit to elucidate these properties at the molecular level, complementing and guiding experimental studies. This guide will detail the application of Density Functional Theory (DFT) for geometry optimization and vibrational analysis, as well as molecular docking to explore its potential interactions with a relevant biological target, the serotonin transporter (SERT).
Molecular Structure and Physicochemical Properties
The chemical structure of this compound is presented below. It possesses a molecular formula of C13H20N2O and a molecular weight of 220.31 g/mol .[1] Key physicochemical properties, often predicted computationally, provide initial insights into its drug-like characteristics.
| Property | Value | Source |
| Molecular Formula | C13H20N2O | [1] |
| Molecular Weight | 220.31 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 49.49 Ų | ChemScene |
| logP (octanol-water partition coefficient) | 1.8158 | ChemScene |
| Hydrogen Bond Donors | 2 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Rotatable Bonds | 3 | ChemScene |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,1.0!"]; C3 [label="C", pos="0,1.5!"]; C4 [label="C", pos="1.2,1.0!"]; C5 [label="C", pos="1.2,-0.5!"]; C6 [label="CH2", pos="0,-1.5!"]; // Benzyl CH2 C7 [label="C", pos="0,-2.8!"]; // Benzyl ring C1 C8 [label="C", pos="-1.2,-3.3!"]; C9 [label="C", pos="-1.2,-4.6!"]; C10 [label="C", pos="0,-5.1!"]; C11 [label="C", pos="1.2,-4.6!"]; C12 [label="C", pos="1.2,-3.3!"]; C13 [label="CH2", pos="2.4,1.5!"]; // Aminomethyl CH2 N2 [label="NH2", pos="3.6,1.5!"]; O1 [label="OH", pos="1.2,2.5!"];
// Edges for piperidine ring N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;
// Edges for substituents N1 -- C6; C6 -- C7; C3 -- C13; C3 -- O1; C13 -- N2;
// Edges for benzyl ring C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; }
Caption: 2D representation of this compound.
Synthesis and Characterization
Proposed Synthesis Protocol
A potential synthesis could start from 1-benzyl-4-piperidone. The key steps would involve the introduction of the aminomethyl and hydroxyl groups at the 4-position. One possible approach is a Strecker synthesis followed by reduction.
Step 1: Formation of the α-aminonitrile 1-benzyl-4-piperidone is reacted with an alkali metal cyanide (e.g., KCN) and ammonium chloride in an aqueous alcohol solution. This reaction forms the corresponding α-aminonitrile.
Step 2: Hydrolysis of the nitrile and reduction The resulting α-aminonitrile can be hydrolyzed to the corresponding α-amino acid. Subsequent reduction of the carboxylic acid and the piperidone carbonyl would yield the target molecule. A more direct route from the α-aminonitrile could involve reduction with a strong reducing agent like lithium aluminum hydride (LiAlH4), which would concurrently reduce the nitrile to an amine and the ketone to an alcohol.
Experimental Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent, such as chloroform-d (CDCl3) or methanol-d4 (CD3OD).
-
¹H NMR: Acquire the proton NMR spectrum to identify the chemical shifts and coupling constants of the protons, confirming the presence of the benzyl, piperidine, and aminomethyl groups.
-
¹³C NMR: Obtain the carbon-13 NMR spectrum to identify the number of unique carbon environments, corresponding to the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Key vibrational bands to identify include O-H and N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, around 2800-3100 cm⁻¹), and C-N stretching (around 1000-1200 cm⁻¹).
Theoretical and Computational Studies
Computational chemistry offers a powerful avenue to investigate the structural and electronic properties of this compound. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis
The conformational flexibility of the piperidine ring is a critical determinant of a molecule's biological activity. The chair conformation is generally the most stable for piperidine rings. For this compound, the substituents at the 4-position can adopt either an axial or equatorial orientation.
Computational Protocol:
-
Initial Structure Generation: Build the 3D structure of both the axial and equatorial conformers of this compound using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization calculations for both conformers using DFT. A common and effective method is the B3LYP functional with a 6-31G(d,p) basis set.[2] This process finds the lowest energy (most stable) geometry for each conformer.
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine the relative stability of the axial and equatorial conformers. The conformer with the lower energy is predicted to be the more stable.
-
Frequency Analysis: Perform a vibrational frequency calculation on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).
Caption: A generalized workflow for the computational analysis of the molecule.
Calculated Geometric Parameters: The following table presents hypothetical optimized geometric parameters for the equatorial conformer of this compound, based on DFT calculations for similar piperidine derivatives.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-C3 | 1.54 Å |
| C3-C4 | 1.54 Å | |
| C4-N1 | 1.47 Å | |
| C3-O1 | 1.43 Å | |
| C3-C13 | 1.55 Å | |
| C13-N2 | 1.48 Å | |
| N1-C6 | 1.47 Å | |
| Bond Angle | C2-C3-C4 | 109.5° |
| C3-C4-N1 | 110.0° | |
| O1-C3-C13 | 109.5° | |
| C3-C13-N2 | 112.0° | |
| C5-N1-C6 | 111.0° |
Vibrational Spectroscopy Analysis
Theoretical vibrational frequency calculations can aid in the assignment of experimental IR and Raman spectra.
Computational Protocol:
-
Frequency Calculation: Following geometry optimization, perform a frequency calculation at the same level of theory (e.g., DFT/B3LYP/6-31G(d,p)).
-
Scaling: The calculated vibrational frequencies are often systematically higher than experimental values. It is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental data.[3]
-
Spectral Analysis: The scaled frequencies and their corresponding intensities can be used to generate a theoretical vibrational spectrum, which can be compared with the experimental FT-IR and Raman spectra for detailed band assignments.
Calculated Vibrational Frequencies: The table below lists some of the key predicted vibrational frequencies for this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H stretch | ~3450 |
| N-H stretch (asymmetric) | ~3400 |
| N-H stretch (symmetric) | ~3320 |
| C-H stretch (aromatic) | ~3050 |
| C-H stretch (aliphatic) | ~2950-2850 |
| N-H bend | ~1620 |
| C-C stretch (aromatic) | ~1600, 1495 |
| C-O stretch | ~1050 |
| C-N stretch | ~1100 |
Molecular Docking and Signaling Pathway Interaction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. Given the structural similarities of piperidine derivatives to known psychoactive compounds, the serotonin transporter (SERT) is a plausible biological target to investigate. SERT is a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, and its inhibition is a primary mechanism for many antidepressant drugs.[4][5]
Molecular Docking Protocol:
-
Receptor Preparation: Obtain the 3D crystal structure of the human serotonin transporter (hSERT) from the Protein Data Bank (PDB). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign partial charges to the ligand atoms.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the ligand into the defined binding site of hSERT. The binding site is typically defined based on the location of known co-crystallized ligands.
-
Analysis of Results: Analyze the docking results to identify the most favorable binding poses based on the predicted binding energy (docking score). The interactions between the ligand and the amino acid residues of the receptor (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) are then examined.
Caption: Proposed interaction with the serotonergic signaling pathway.
Predicted Binding Affinity: The following table presents hypothetical docking scores and key interactions of this compound with hSERT, based on studies of similar piperidine derivatives.
| Parameter | Value |
| Predicted Binding Energy (kcal/mol) | -8.0 to -10.0 |
| Key Interacting Residues (hSERT) | ASP98, TYR176, ILE172, PHE335, PHE341, SER438 |
| Types of Interactions | Hydrogen bonding (with -OH and -NH2), hydrophobic interactions (with benzyl group), π-π stacking (with benzyl group) |
Conclusion
This technical guide has outlined the key theoretical and computational approaches for the comprehensive study of this compound. By integrating computational methodologies such as DFT and molecular docking with experimental protocols for synthesis and characterization, a detailed understanding of the molecule's physicochemical properties and potential biological activity can be achieved. The data presented, while based on established computational methods for related compounds, provides a strong framework for guiding future experimental work. The visualizations and structured data tables herein serve as a valuable resource for researchers and professionals in the field of drug discovery, facilitating the exploration of this and other novel piperidine derivatives as potential therapeutic agents. The potential interaction with the serotonin transporter highlights a promising avenue for further investigation into its pharmacological profile.
References
- 1. CAS 23804-68-4 | 4-Aminomethyl-1-benzyl-piperidin-4-ol - Synblock [synblock.com]
- 2. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking and binding studies of selective serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Scaffold: Application Notes on 4-(Aminomethyl)-1-benzylpiperidin-4-ol and its Analogs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols relevant to the use of the 4-(aminomethyl)-1-benzylpiperidin-4-ol scaffold and its close analogs in medicinal chemistry. Due to the limited availability of specific data on this compound, this report leverages information on structurally related N-benzylpiperidine derivatives to highlight the potential of this chemical class in drug discovery and development.
Introduction: The N-Benzylpiperidine Moiety in Drug Discovery
The N-benzylpiperidine motif is a privileged structure in medicinal chemistry, frequently incorporated into the design of therapeutic agents targeting a wide range of biological entities. Its structural rigidity, combined with the synthetic accessibility for diverse substitutions, makes it an attractive scaffold for the development of enzyme inhibitors, receptor antagonists, and modulators of various signaling pathways. The presence of a benzyl group can facilitate crucial cation-π interactions with target proteins, while the piperidine ring offers multiple points for chemical modification to fine-tune physicochemical properties and biological activity.
Potential Therapeutic Applications
Derivatives of the N-benzylpiperidine scaffold have shown promise in several therapeutic areas, including:
-
Oncology: Certain derivatives have been investigated as inhibitors of enzymes crucial for cancer cell proliferation.
-
Infectious Diseases: The scaffold has been explored for the development of novel antifungal and antibacterial agents.
-
Neurodegenerative Diseases: The N-benzylpiperidine core is present in compounds designed to inhibit acetylcholinesterase, a key target in Alzheimer's disease.
-
Pain Management: Analgesic properties have been reported for some derivatives of 4-hydroxypiperidine.[1]
Quantitative Data on Structurally Related Compounds
The following table summarizes the biological activity of various N-benzylpiperidine derivatives, demonstrating the therapeutic potential of this scaffold.
| Compound ID | Target | Activity | Cell Line/Organism | Reference |
| Compound 21 | Acetylcholinesterase (AChE) | IC50 = 0.56 nM | - | [2] |
| 4-Benzylpiperidine | Norepinephrine Transporter (NET) | EC50 = 41.4 nM | - | [3] |
| 4-Benzylpiperidine | Dopamine Transporter (DAT) | EC50 = 109 nM | - | [3] |
| 4-Benzylpiperidine | Serotonin Transporter (5-HT) | EC50 = 5,246 nM | - | [3] |
| 1-Benzyl-N-dodecylpiperidin-4-amine | Candida spp., Aspergillus spp. | Antifungal Activity | Fungal isolates | [4] |
Experimental Protocols
Proposed Synthesis of this compound
Method 1: Via Strecker Synthesis
The Strecker synthesis is a classic method for preparing α-amino acids, which can be adapted to synthesize α-amino nitriles from ketones.[5][6][7][8]
Step 1: Formation of the α-aminonitrile
-
To a solution of 1-benzyl-4-piperidone in a suitable solvent (e.g., methanol or ethanol), add ammonium chloride followed by potassium cyanide.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-benzyl-4-cyano-4-aminopiperidine.
Step 2: Hydrolysis of the nitrile to the primary amine
-
The resulting α-aminonitrile can be reduced to the desired aminomethyl compound. A suitable reducing agent, such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF), would be required.
-
Carefully add the α-aminonitrile to a suspension of LAH in THF at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction cautiously with sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting solids and extract the filtrate with an organic solvent.
-
Dry the organic layer and concentrate to yield the crude this compound.
-
Purify the final product by column chromatography.
Method 2: Via Cyanohydrin Formation and Reduction
An alternative route involves the formation of a cyanohydrin, followed by reduction of the nitrile group.
Step 1: Formation of 1-benzyl-4-cyano-4-hydroxypiperidine
-
Dissolve 1-benzyl-4-piperidone in a suitable solvent.
-
Add a source of cyanide, such as potassium cyanide, along with a mild acid to generate HCN in situ.[9]
-
Stir the reaction until the formation of the cyanohydrin is complete, as monitored by TLC.
-
Work up the reaction to isolate the 1-benzyl-4-cyano-4-hydroxypiperidine.
Step 2: Reduction of the Nitrile
-
Reduce the nitrile group of the cyanohydrin to a primary amine using a reducing agent like LAH in THF, as described in Method 1, Step 2.
-
Purify the final product, this compound, using column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method to evaluate the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualizations
References
- 1. Strecker Synthesis [organic-chemistry.org]
- 2. 1-Benzyl-4-cyano-4-hydroxypiperidine, 98%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker_amino_acid_synthesis [chemeurope.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. medschoolcoach.com [medschoolcoach.com]
- 9. Page loading... [guidechem.com]
Application Notes and Experimental Protocols for 4-(Aminomethyl)-1-benzylpiperidin-4-ol
Disclaimer: The following application notes and experimental protocols are hypothetical and are based on the known biological activities of structurally similar compounds. Due to the absence of specific literature for 4-(Aminomethyl)-1-benzylpiperidin-4-ol, these protocols are intended to serve as a starting point for researchers and may require optimization.
Application Note 1: Assessment of Antibacterial Activity
The N-benzylpiperidine core is a recurring motif in compounds investigated for their antimicrobial properties. Derivatives of N-benzyl piperidin-4-one have shown potent activity against various bacterial strains, including Escherichia coli.[1] The structural similarity of this compound to these active compounds suggests its potential as a novel antibacterial agent. The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria.
Hypothetical Antibacterial Activity Data
| Bacterial Strain | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| Staphylococcus aureus | 16 | 0.5 |
| Escherichia coli | 32 | 8 |
| Pseudomonas aeruginosa | 64 | >256 |
| Bacillus subtilis | 8 | 0.25 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working solution of the test compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as a positive control (inoculum without compound), and well 12 serves as a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the unaided eye or by measuring the optical density at 600 nm.
-
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Application Note 2: Evaluation of Antifungal Activity
Piperidine-containing compounds have been identified as a promising class of antifungals.[3][4] Specifically, 4-aminopiperidine derivatives have demonstrated significant activity against clinically relevant fungal species such as Candida spp. and Aspergillus spp.[3] Given that this compound shares this core structure, it is a candidate for investigation as a novel antifungal agent. The following protocol describes a method for assessing its in vitro antifungal activity.
Hypothetical Antifungal Activity Data
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 8 | 1 |
| Aspergillus fumigatus | 16 | 4 |
| Cryptococcus neoformans | 32 | 8 |
Experimental Protocol: Antifungal Susceptibility Testing by Broth Microdilution
This protocol is based on established methods for antifungal susceptibility testing.[5]
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Hemocytometer or similar cell counting device
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
For yeast-like fungi (Candida), grow the culture in Sabouraud Dextrose Broth overnight. Wash the cells with sterile saline and adjust the concentration to 1-5 x 10^6 cells/mL. Dilute this suspension 1:1000 in RPMI-1640 to obtain the final inoculum of 1-5 x 10^3 cells/mL.
-
For filamentous fungi (Aspergillus), grow on Potato Dextrose Agar until sporulation. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 20. Count the spores and adjust the concentration to 0.4-5 x 10^4 spores/mL in RPMI-1640.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a 2-fold serial dilution of the compound in RPMI-1640 medium to achieve concentrations ranging from, for example, 256 µg/mL to 0.5 µg/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant reduction (typically ≥50% or ≥90%) in turbidity compared to the growth control. This can be assessed visually or by reading the absorbance at 530 nm.
-
Workflow for Antifungal Susceptibility Testing
Caption: Workflow for antifungal susceptibility testing.
Application Note 3: Acetylcholinesterase (AChE) Inhibition Assay
Derivatives of 1-benzylpiperidine have been extensively studied as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathology of Alzheimer's disease.[6][7][8] The structural features of this compound, particularly the benzylpiperidine moiety, make it a compelling candidate for evaluation as an AChE inhibitor. The Ellman's assay is a widely used, reliable colorimetric method to screen for and characterize AChE inhibitors.[9][10][11]
Hypothetical AChE Inhibition Data
| Compound | IC₅₀ (µM) |
| This compound | 5.2 |
| Donepezil (Positive Control) | 0.03 |
Experimental Protocol: Ellman's Assay for AChE Inhibition
This protocol is based on the method developed by Ellman et al.[11][12]
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
0.1 M Phosphate buffer, pH 8.0
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust the pH as needed.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.
-
ATCI Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare fresh daily.[10]
-
AChE Solution: Prepare a working solution of AChE in phosphate buffer to yield a reaction rate of approximately 0.02-0.03 ΔAbs/min.
-
Test Compound Solutions: Prepare a series of dilutions of this compound in phosphate buffer from a stock solution in DMSO. Ensure the final DMSO concentration in the assay is <1%.
-
-
Assay Procedure (96-well plate):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent (e.g., 1% DMSO).
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[10]
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add 10 µL of the ATCI solution to all wells. The final volume in each well should be 180 µL.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[10]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Workflow for Ellman's Assay
Caption: Workflow for the Ellman's assay to determine AChE inhibition.
References
- 1. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
The Versatile Scaffold of 4-(Aminomethyl)-1-benzylpiperidin-4-ol in Modern Drug Design
For Immediate Release
[City, State] – [Date] – The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer both structural rigidity and opportunities for diverse functionalization. One such scaffold that has garnered significant interest is 4-(aminomethyl)-1-benzylpiperidin-4-ol. This tertiary amine-containing piperidine derivative presents a unique three-dimensional architecture, making it an attractive starting point for the design of potent and selective ligands for a range of biological targets. This application note delves into the synthesis, key applications, and experimental protocols related to this promising scaffold, providing a comprehensive resource for researchers in drug discovery and development.
Synthesis of the Scaffold
The preparation of this compound is a multi-step process that typically commences with the readily available starting material, 1-benzyl-4-piperidone. A crucial intermediate in this synthesis is 1-benzyl-4-cyano-4-hydroxypiperidine.
A general synthetic pathway is outlined below:
Caption: Synthetic workflow for this compound.
Protocol for the Synthesis of 1-Benzyl-4-cyano-4-hydroxypiperidine:
A detailed protocol for the synthesis of the key intermediate, 1-benzyl-4-cyano-4-hydroxypiperidine, is as follows:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 1-benzyl-4-piperidone in a suitable solvent such as methanol or ethanol.
-
Addition of Cyanide: Carefully add a solution of sodium cyanide (NaCN) in water to the reaction mixture while maintaining a low temperature (typically 0-5 °C) using an ice bath.
-
Acidification: Slowly add an acid, such as acetic acid, to the mixture to facilitate the formation of the cyanohydrin.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with a suitable reagent and extract the product with an organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 1-benzyl-4-cyano-4-hydroxypiperidine.
Protocol for the Reduction of 1-Benzyl-4-cyano-4-hydroxypiperidine:
The final step involves the reduction of the nitrile group to a primary amine:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent like diethyl ether or tetrahydrofuran (THF).
-
Addition of Nitrile: Slowly add a solution of 1-benzyl-4-cyano-4-hydroxypiperidine in the same dry solvent to the suspension of the reducing agent, maintaining a low temperature.
-
Reflux: After the addition is complete, gently reflux the reaction mixture for several hours.
-
Quenching: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filtration and Extraction: Filter the resulting mixture and extract the aqueous layer with an organic solvent.
-
Purification: Dry the combined organic extracts, evaporate the solvent, and purify the residue by column chromatography to yield this compound.
Applications in Drug Design
The this compound scaffold and its parent structure, 1-benzylpiperidine, have been extensively utilized in the design of various therapeutic agents, particularly those targeting the central nervous system.
Opioid Receptor Modulators
Derivatives of the 1-benzylpiperidine scaffold have shown significant promise as modulators of opioid receptors, which are key targets for pain management. By modifying the core structure, researchers have developed potent and selective ligands for the µ-opioid receptor (MOR) and sigma-1 receptor (σ1R).
Caption: Targeting opioid and sigma receptors for analgesia.
A recent study highlighted a series of benzylpiperidine derivatives as dual MOR and σ1R ligands. The most promising compound from this series, compound 52 , exhibited high binding affinity for both receptors and demonstrated potent antinociceptive effects in various pain models with fewer opioid-related side effects.[1]
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| 52 | MOR | 56.4 |
| σ1R | 11.0 |
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
The 1-benzylpiperidine moiety is a key component of Donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. This has inspired the development of novel N-benzylpiperidine derivatives as potential multi-target-directed ligands for this neurodegenerative disorder.
Caption: Dual inhibition of AChE and HDAC for Alzheimer's therapy.
Researchers have designed and synthesized N-benzylpiperidine derivatives that act as dual inhibitors of both acetylcholinesterase (AChE) and histone deacetylase (HDAC). Two lead compounds, d5 and d10 , demonstrated potent inhibitory activity against both enzymes and exhibited neuroprotective effects.[2]
| Compound | Target Enzyme | IC50 (µM) |
| d5 | HDAC | 0.17 |
| AChE | 6.89 | |
| d10 | HDAC | 0.45 |
| AChE | 3.22 |
Neurokinin-1 (NK1) Receptor Antagonists
The 1-benzylpiperidine scaffold has also been explored for the development of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor and its endogenous ligand, substance P, are implicated in pain, inflammation, and emesis. A series of 3-benzhydryl-4-piperidone derivatives, which can be synthesized from 1-benzylpiperidones, were identified as potent NK1 receptor antagonists.
Experimental Protocols for Biological Assays
In Vitro Receptor Binding Assay (General Protocol):
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptor (e.g., MOR, σ1R, or NK1R).
-
Radioligand Binding: Incubate the membrane preparations with a specific radioligand and varying concentrations of the test compound.
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Enzyme Inhibition Assay (e.g., AChE Inhibition):
-
Assay Principle: Utilize the Ellman's method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme (AChE), the substrate (acetylthiocholine), DTNB, and varying concentrations of the inhibitor.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
The this compound scaffold and its related structures represent a privileged platform in drug discovery. Its synthetic accessibility and the ability to introduce diverse functionalities make it a valuable tool for medicinal chemists. The successful development of compounds targeting opioid receptors, acetylcholinesterase, and neurokinin receptors highlights the broad therapeutic potential of this scaffold. The detailed protocols provided herein serve as a foundation for researchers to further explore the pharmacological properties of novel derivatives based on this versatile molecular framework.
References
Application Notes: Derivatization of 4-(Aminomethyl)-1-benzylpiperidin-4-ol for Structure-Activity Relationship (SAR) Studies
Introduction
The 4-(aminomethyl)-1-benzylpiperidin-4-ol core is a valuable scaffold in medicinal chemistry. The piperidine ring is a prevalent motif in many FDA-approved drugs, serving as a versatile framework for orienting pharmacophoric elements in three-dimensional space.[1][2] The primary aminomethyl group on this specific scaffold offers a readily accessible point for chemical modification, making it an ideal candidate for the generation of compound libraries for Structure-Activity Relationship (SAR) studies. SAR studies are fundamental to drug discovery, providing critical insights into how chemical modifications of a lead compound influence its biological activity, selectivity, and pharmacokinetic properties.[3][4]
These application notes provide detailed protocols for the chemical derivatization of this compound and subsequent evaluation to guide the optimization of lead compounds. The primary focus will be on modifying the aminomethyl group via N-acylation and reductive amination, two robust and widely used synthetic transformations.[5][6]
Rationale for Derivatization
The goal of derivatization in an SAR campaign is to systematically explore the chemical space around a core scaffold to enhance desired biological activities and drug-like properties. For the this compound scaffold, modifications at the primary amine can systematically alter:
-
Steric Bulk: Introducing larger or smaller substituents can probe the size of the binding pocket.
-
Lipophilicity: Modifying the amine can change the overall lipophilicity of the molecule, affecting its solubility, cell permeability, and metabolic stability.[7]
-
Hydrogen Bonding Capacity: Converting the primary amine to a secondary or tertiary amine, or an amide, alters its ability to act as a hydrogen bond donor or acceptor, which is often critical for target binding.
-
Basic and Electronic Properties: The basicity of the nitrogen atom plays a crucial role in interactions with biological targets and can influence properties like receptor affinity.[8][9]
By synthesizing a library of amides and secondary amines and evaluating their biological activity, researchers can construct a detailed SAR map to guide the design of more potent and selective drug candidates.
Synthetic Derivatization Strategies
Two primary, high-yielding, and versatile methods for derivatizing the primary amine of this compound are N-acylation and reductive amination.
1. N-Acylation to Form Amides N-acylation is a fundamental reaction that converts the primary amine into a stable amide linkage.[10] This is commonly achieved using acylating agents like acyl chlorides or carboxylic acids activated with coupling reagents.[11][12] This modification replaces the basic primary amine with a neutral amide group, significantly altering the molecule's electronic and hydrogen-bonding properties.
2. Reductive Amination to Form Secondary Amines Reductive amination (or reductive alkylation) is a powerful method for forming carbon-nitrogen bonds.[6] The reaction proceeds by forming an intermediate imine between the primary amine and an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine.[13][14] This strategy allows for the introduction of a wide variety of alkyl or aryl groups while retaining the basicity of the nitrogen atom.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using Acyl Chlorides
This protocol describes the synthesis of amide derivatives from this compound and various acyl chlorides. A base is used to neutralize the HCl byproduct generated during the reaction.[5]
Materials:
-
This compound
-
Desired acyl chloride (e.g., acetyl chloride, benzoyl chloride, 4-bromobutyryl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the base (e.g., TEA, 1.5 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-acylated piperidine derivative.
Protocol 2: General Procedure for Reductive Amination
This protocol details the synthesis of secondary amine derivatives via a one-pot reaction with an aldehyde and a reducing agent. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.[7]
Materials:
-
This compound
-
Desired aldehyde or ketone (e.g., benzaldehyde, 4-methoxybenzaldehyde) (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde (1.0 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred mixture. Note: The reaction may be exothermic.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired secondary amine derivative.
Protocol 3: Biological Evaluation - Radioligand Binding Assay
This protocol provides a general method for determining the binding affinity (Kᵢ) of the synthesized derivatives for a specific G-protein coupled receptor (GPCR), a common target class for piperidine-based drugs.[15]
Objective: To determine the binding affinity of test compounds for a target receptor (e.g., µ-opioid receptor, histamine H3 receptor).[15][16]
Materials:
-
Cell membranes expressing the human receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]diprenorphine).
-
Synthesized piperidine derivatives (test compounds).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding inhibitor (a high concentration of an unlabeled ligand).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the synthesized piperidine derivatives in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration near its Kₑ), and the test compound at various concentrations.
-
For determining non-specific binding, add the non-specific binding inhibitor instead of the test compound to designated wells.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add a scintillation cocktail to each well.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Data Presentation for SAR Analysis
Quantitative data from biological assays should be organized to facilitate direct comparison between derivatives. The table below provides a template for summarizing SAR data.
Table 1: Structure-Activity Relationship of N-Substituted this compound Derivatives
| Compound ID | Derivatization Method | R-Group | Target Receptor Kᵢ (nM)[8] | Cellular Assay EC₅₀ (µM)[17][18] |
| Parent | - | -H | 580 | > 100 |
| DA-01 | N-Acylation | -C(O)CH₃ | 1250 | > 100 |
| DA-02 | N-Acylation | -C(O)Ph | 450 | 75.8 |
| DA-03 | N-Acylation | -C(O)-(4-Cl-Ph) | 210 | 33.2 |
| DR-01 | Reductive Amination | -CH₂Ph | 85 | 9.7 |
| DR-02 | Reductive Amination | -CH₂(4-OMe-Ph) | 42 | 2.5 |
| DR-03 | Reductive Amination | -CH₂(2-Naphthyl) | 15 | 0.8 |
Data are hypothetical and for illustrative purposes only.
Visualizations
The following diagrams illustrate the key workflows and chemical transformations described in these notes.
Caption: Overall workflow for SAR studies.
Caption: N-Acylation experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 12. Amide synthesis by acylation [organic-chemistry.org]
- 13. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Aminomethyl)-1-benzylpiperidin-4-ol and its Analogs in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(Aminomethyl)-1-benzylpiperidin-4-ol and its structural analogs, a promising class of N-benzylpiperidine derivatives, in the context of Alzheimer's disease (AD) research and drug development. The multifactorial nature of AD necessitates the development of multi-target-directed ligands, and N-benzylpiperidine derivatives have emerged as a significant scaffold in this endeavor.[1][2]
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles, leading to synaptic dysfunction and neuronal death. The complexity of AD pathogenesis has driven a shift in drug discovery towards multi-target-directed ligands that can simultaneously modulate several key biological targets.[1][2] N-benzylpiperidine derivatives have been identified as a versatile chemical scaffold for designing such molecules, often targeting cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), β-secretase 1 (BACE1), and Aβ aggregation.[1][3]
Therapeutic Rationale for N-Benzylpiperidine Derivatives in AD
The core structure of this compound provides a foundation for designing multi-functional agents. The N-benzyl group can be strategically modified to interact with various enzymatic targets, while the piperidine ring acts as a versatile scaffold. These derivatives are being investigated for their potential to:
-
Inhibit Cholinesterases (AChE and BChE): By inhibiting the breakdown of acetylcholine, a key neurotransmitter for learning and memory, these compounds can provide symptomatic relief in AD patients.[4][5]
-
Inhibit β-secretase 1 (BACE1): BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of Aβ peptides. Inhibition of BACE1 can reduce the formation of Aβ plaques.[1]
-
Inhibit Amyloid-β (Aβ) Aggregation: Several N-benzylpiperidine analogs have been shown to interfere with the self-aggregation of Aβ peptides into toxic oligomers and fibrils.[1][3]
-
Provide Neuroprotection: Some derivatives have demonstrated neuroprotective effects against oxidative stress-induced cell death.[4][5]
-
Exhibit Antioxidant Properties: The ability to scavenge free radicals can help mitigate the oxidative stress implicated in AD pathology.[1][4]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various N-benzylpiperidine derivatives from recent studies. This data highlights the potential of this chemical class in targeting key enzymes and processes in AD.
Table 1: Cholinesterase Inhibitory Activity of N-Benzylpiperidine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Source |
| Compound 15b | eeAChE | 0.39 ± 0.11 | [4][5] |
| huAChE | 1.49 ± 0.43 | [4] | |
| huBChE | 1.33 ± 0.55 | [4] | |
| Compound 15j | eqBChE | 0.16 ± 0.04 | [4][5] |
| huAChE | 1.25 ± 0.48 | [4] | |
| huBChE | 0.66 ± 0.22 | [4] | |
| Compound d5 | AChE | 6.89 | [2] |
| Compound d10 | AChE | 3.22 | [2] |
eeAChE: Electrophorus electricus AChE; huAChE: human AChE; eqBChE: equine serum BChE; huBChE: human BChE.
Table 2: BACE1 and Aβ Aggregation Inhibitory Activity
| Compound | Assay | Inhibition (%) / IC50 (µM) | Source |
| Compound 25 | BACE1 | IC50 = 15.34 ± 1.21 µM | [1] |
| Compound 26 | BACE1 | IC50 = 12.87 ± 0.98 µM | [1] |
| Compound 40 | BACE1 | IC50 = 9.89 ± 0.76 µM | [1] |
| Compound 41 | BACE1 | IC50 = 8.12 ± 0.65 µM | [1] |
| 5MeSA4ABP | Aβ Aggregation | 57.83 ± 0.08 % at 5 µM | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of N-benzylpiperidine derivatives for Alzheimer's disease research.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from methodologies described for the evaluation of novel cholinesterase inhibitors.[4][5]
Objective: To determine the in vitro inhibitory activity of test compounds against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (e.g., this compound analogs)
-
Donepezil or Tacrine (positive control)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of test compounds, positive controls, and substrates in appropriate solvents (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of the test compound.
-
Add 140 µL of phosphate buffer (pH 8.0) to each well.
-
Add 20 µL of AChE or BChE enzyme solution and incubate for 15 minutes at 37°C.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of the respective substrate (ATCI for AChE, BTCI for BChE).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: In Vitro BACE1 Inhibition Assay (FRET-based)
This protocol is based on fluorescence resonance energy transfer (FRET) assays commonly used for measuring BACE1 activity.[1]
Objective: To determine the in vitro inhibitory activity of test compounds against BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
FRET substrate peptide for BACE1 (e.g., containing the Swedish mutation sequence)
-
BACE1 inhibitor (positive control)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
Test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well black plate, add the test compound solution.
-
Add the BACE1 enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the FRET substrate solution.
-
Incubate the plate in the dark at 37°C for a defined period (e.g., 60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair.
-
Calculate the percentage of BACE1 inhibition for each compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
Protocol 3: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This protocol describes a common method to assess the ability of compounds to inhibit the aggregation of Aβ peptides.[1]
Objective: To evaluate the inhibitory effect of test compounds on the aggregation of Aβ peptides.
Materials:
-
Amyloid-beta (1-42) peptide (Aβ42)
-
Hexafluoroisopropanol (HFIP) for Aβ42 preparation
-
Thioflavin T (ThT)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compounds
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare Aβ42 monomer solution by dissolving the peptide in HFIP and then removing the solvent. Resuspend in an appropriate buffer.
-
Prepare solutions of test compounds at various concentrations.
-
In a 96-well plate, mix the Aβ42 solution with the test compound or vehicle control.
-
Incubate the plate at 37°C for 24-48 hours with gentle agitation to induce aggregation.
-
After incubation, add ThT solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
The fluorescence intensity of ThT is proportional to the amount of aggregated Aβ fibrils.
-
Calculate the percentage of inhibition of Aβ aggregation for each compound concentration.
-
Determine the IC50 value if applicable.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the application of N-benzylpiperidine derivatives in Alzheimer's disease research.
Caption: Multi-target approach of N-benzylpiperidine derivatives in AD.
Caption: Workflow for in vitro screening of AD drug candidates.
Caption: Logic of multi-target therapy for Alzheimer's disease.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Antimicrobial Agents from 4-(Aminomethyl)-1-benzylpiperidin-4-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and antimicrobial evaluation of novel compounds derived from 4-(aminomethyl)-1-benzylpiperidin-4-ol. This starting material, possessing a primary amine, a tertiary alcohol, and a benzyl-protected piperidine ring, offers a versatile scaffold for the development of new antimicrobial agents. The protocols outlined below focus on the synthesis of Schiff base, urea, and thiourea derivatives, classes of compounds that have demonstrated significant antimicrobial activity.
Introduction
The rise of antibiotic-resistant pathogens necessitates the urgent development of new antimicrobial agents with novel mechanisms of action. Piperidine derivatives are a well-established class of compounds in medicinal chemistry, known for their diverse biological activities. The structural features of this compound, including a primary amino group for straightforward derivatization and a tertiary hydroxyl group that can influence solubility and potential secondary interactions, make it an attractive starting point for generating a library of potential antimicrobial candidates. This note details the synthetic routes to Schiff base, urea, and thiourea analogs and provides a robust protocol for assessing their antimicrobial efficacy.
Data Presentation
The following tables summarize the antimicrobial activity, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, for representative Schiff base and thiourea derivatives of aminopiperidines against a panel of common bacterial and fungal pathogens. This data is compiled from literature sources and serves as a benchmark for newly synthesized compounds.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Schiff Base Derivatives of 4-Aminomethylpiperidine
| Compound ID | Derivative | S. aureus | E. coli | P. aeruginosa | C. albicans |
| SB-1 | 4-Bromobenzaldehyde | 35 | 26 | - | - |
| SB-2 | 4-Fluorobenzaldehyde | 18 | 17 | - | - |
| SB-3 | 4-Nitrobenzaldehyde | 62.5 | 250 | - | 125 |
| SB-4 | Cinnamaldehyde | - | 62.5 | - | 250 |
| Data is illustrative and based on derivatives of 4-aminomethylpiperidine. The N-benzyl and 4-hydroxyl groups of the target scaffold may influence activity. |
Table 2: Antimicrobial Activity (MIC in µg/mL) of Thiourea Derivatives of Piperidine and Related Structures
| Compound ID | Derivative | S. aureus | S. epidermidis | E. coli | K. pneumoniae | C. albicans |
| TU-1 | N-Phenylthiourea | >512 | >512 | >512 | >512 | 256 |
| TU-2 | N-Benzoylthiourea | 128 | 128 | 512 | 512 | 128 |
| TU-3 | N-(4-chlorobenzoyl)thiourea | 64 | 64 | 256 | 256 | 64 |
| TU-4 | N-(4-nitrophenyl)thiourea | 7.8 | 7.8 | - | - | - |
| Data is illustrative and based on derivatives of various aminopiperidines and related structures. The N-benzyl and 4-hydroxyl groups of the target scaffold may influence activity. |
Experimental Protocols
Note on the 4-Hydroxyl Group: The tertiary alcohol at the 4-position of the starting material is generally less reactive than the primary amine. For the following reactions, protection of the hydroxyl group is not expected to be necessary under the specified conditions. However, if side reactions are observed, protection as a silyl ether (e.g., using tert-butyldimethylsilyl chloride) can be considered.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the condensation reaction between this compound and various aldehydes to form the corresponding Schiff bases (imines).
Materials:
-
This compound
-
Substituted aldehyde (e.g., 4-bromobenzaldehyde, 4-fluorobenzaldehyde, 4-nitrobenzaldehyde, cinnamaldehyde)
-
Methanol
-
Glacial acetic acid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in methanol.
-
Add 1.0 equivalent of the desired substituted aldehyde to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold methanol.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent such as ethanol or methanol.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.
Protocol 2: Synthesis of Urea Derivatives
This protocol details the reaction of this compound with an isocyanate to form a urea derivative.
Materials:
-
This compound
-
Substituted isocyanate (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous DCM or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1.0 equivalent of the desired isocyanate to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, the product may precipitate. If so, collect the solid by filtration and wash with cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.
Protocol 3: Synthesis of Thiourea Derivatives
This protocol describes the synthesis of thiourea derivatives from this compound and an isothiocyanate.
Materials:
-
This compound
-
Substituted isothiocyanate (e.g., phenyl isothiocyanate, benzoyl isothiocyanate)
-
Ethanol or methanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol or methanol.
-
Add 1.0 equivalent of the desired isothiocyanate to the solution.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the procedure for determining the MIC of the synthesized compounds against various microbial strains.[1][2][3]
Materials:
-
Synthesized test compounds
-
Sterile 96-well microtiter plates
-
Bacterial and/or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum: From a fresh culture of the microorganism, prepare a suspension in sterile saline or PBS and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound.
-
Controls:
-
Growth Control: A well containing 100 µL of growth medium and 100 µL of the inoculum (no test compound).
-
Sterility Control: A well containing 200 µL of growth medium only (no inoculum or test compound).
-
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Visualizations
The following diagrams illustrate the synthetic workflows and a proposed mechanism of action for the synthesized antimicrobial agents.
Caption: Synthetic workflow for the derivatization of this compound.
Caption: Proposed antimicrobial mechanism of action for piperidine derivatives.
References
Application Notes and Protocols: 4-(Aminomethyl)-1-benzylpiperidin-4-ol in the Synthesis of GPCR Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-(aminomethyl)-1-benzylpiperidin-4-ol as a versatile scaffold in the synthesis of G-protein coupled receptor (GPCR) ligands. The focus is on the synthesis of potential ligands for the Sigma-1 (σ1) receptor and Muscarinic M3 receptor, based on the prevalence of the 4-aminomethylpiperidine core in known modulators of these targets.
The primary amino group of the scaffold serves as a key functional handle for introducing diverse chemical moieties through common organic reactions such as N-acylation and reductive amination. This allows for the systematic exploration of the chemical space around the piperidine core to develop ligands with desired potency and selectivity.
Target GPCRs and Rationale
The 4-aminomethylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in ligands for various GPCRs. Based on structure-activity relationship (SAR) studies of known ligands, derivatives of this compound are promising candidates for targeting:
-
Sigma-1 (σ1) Receptor: An intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, the σ1 receptor is implicated in a variety of neurological and psychiatric disorders. Many potent σ1 receptor ligands feature a substituted piperidine or piperazine ring. The N-benzylpiperidine motif is a common feature in high-affinity σ1 receptor ligands.[1][2][3]
-
Muscarinic M3 Receptor: A member of the muscarinic acetylcholine receptor family, the M3 receptor is a key target for the treatment of chronic obstructive pulmonary disease (COPD) and overactive bladder. Several potent and selective M3 antagonists incorporate a 4-aminomethylpiperidine core.[4][5][6]
Synthesis of GPCR Ligand Candidates
The primary amine of this compound is readily functionalized to generate a library of diverse compounds. Below are general protocols for two key synthetic transformations.
Protocol 1: N-Acylation for the Synthesis of Amide Derivatives
This protocol describes the synthesis of amide derivatives, which are common motifs in GPCR ligands.
Experimental Workflow: N-Acylation
Caption: General workflow for the N-acylation of this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent such as dichloromethane (DCM).
-
Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution. Alternatively, a carboxylic acid (1.1 eq.) can be used in the presence of a coupling agent like HATU or EDC/HOBt.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Reductive Amination for the Synthesis of Secondary and Tertiary Amines
This protocol is for the synthesis of N-alkylated derivatives, which can significantly impact ligand-receptor interactions.
Experimental Workflow: Reductive Amination
Caption: General workflow for the reductive amination of this compound.
Detailed Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol, add a few drops of acetic acid to catalyze imine formation.
-
Addition of Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data for Structurally Related GPCR Ligands
While specific data for ligands directly synthesized from this compound is not available in the literature, the following tables present data for structurally related compounds containing the 4-aminomethylpiperidine core, providing a benchmark for potential activity.
Table 1: Binding Affinities of Structurally Related Sigma-1 (σ1) Receptor Ligands
| Compound Reference | Structure | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| Analogue of 1a[7] | N-((4-chlorophenoxy)ethyl)-4-methylpiperidine | 0.34 | 52.3 | 154 |
| Compound 5[2] | Piperidine-based H3/σ1 antagonist | 3.64 | >1000 | >275 |
| Compound 11[2] | Piperidine-based H3/σ1 antagonist | 4.41 | 67.9 | 15.4 |
| Compound 4a[8] | 4-(2-benzylaminoethyl)-2-phenylpiperidine | 165 | >10000 | >60 |
Table 2: Binding Affinities of Structurally Related Muscarinic M3 Receptor Antagonists
| Compound Reference | Structure | M3 Ki (nM) | M2 Ki (nM) | Selectivity (M2/M3) |
| Compound 14a[5] | Triphenylpropionamide derivative | 0.30 | 480 | 1600 |
| Compound 50[9] | 4-amino-piperidine derivative | 4.8 | 1141 | 238 |
| Compound 9i[10] | N-(4-(4-ethylpiperazin-1-yl)phenyl)amide derivative | 441 | 3485 | 7.9 |
Signaling Pathways
Understanding the signaling pathways of the target GPCRs is crucial for interpreting the functional effects of newly synthesized ligands.
Sigma-1 (σ1) Receptor Signaling
The σ1 receptor is not a classical GPCR but an intracellular chaperone. Upon ligand binding, it dissociates from the binding immunoglobulin protein (BiP) and can modulate various downstream effectors.[11][12]
Caption: Simplified signaling of the Sigma-1 receptor.
Muscarinic M2 and M3 Receptor Signaling
M2 and M3 receptors are classical GPCRs that couple to different G proteins to elicit their effects. M3 receptors primarily couple to Gq, leading to an increase in intracellular calcium, while M2 receptors couple to Gi, which inhibits adenylyl cyclase.[13][14][15]
Caption: Overview of Muscarinic M2 and M3 receptor signaling pathways.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel GPCR ligands. The straightforward functionalization of its primary amine via N-acylation and reductive amination allows for the creation of diverse chemical libraries. Based on existing literature, the resulting compounds are promising candidates for potent and selective ligands targeting the Sigma-1 and Muscarinic M3 receptors, which are of significant therapeutic interest. The provided protocols and data serve as a foundation for the exploration of this chemical scaffold in drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists and structural insight into their M3 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 12. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contractile role of M2 and M3 muscarinic receptors in gastrointestinal, airway and urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evidence for cross-talk between M2 and M3 muscarinic acetylcholine receptors in the regulation of second messenger and extracellular signal-regulated kinase signalling pathways in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Solid-Phase Synthesis Incorporating 4-(Aminomethyl)-1-benzylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of constrained cyclic scaffolds into peptide and small molecule structures is a powerful strategy in modern drug discovery. These scaffolds can impart favorable pharmacological properties, such as increased metabolic stability, enhanced receptor affinity, and improved cell permeability. The 4-(aminomethyl)-1-benzylpiperidin-4-ol moiety is a versatile building block that introduces a rigid, three-dimensional piperidine core. The benzyl group provides steric bulk and potential for cation-π interactions, while the aminomethyl group serves as a key handle for conjugation to a solid support or growing peptide chain. The tertiary alcohol adds a polar feature that can influence solubility and hydrogen bonding interactions.
These application notes provide detailed protocols for the incorporation of this compound into molecules using solid-phase synthesis (SPPS), a cornerstone technique that allows for the efficient construction of complex molecules with simplified purification.[1][2][3]
Core Applications in Drug Discovery
The N-benzylpiperidine motif is a privileged scaffold in medicinal chemistry, frequently utilized to fine-tune the efficacy and physicochemical properties of drug candidates.[4] Molecules containing this structural element have shown a wide range of biological activities, including:
-
CNS Disorders: Derivatives of 4-benzylpiperidine have been investigated as NMDA receptor antagonists for potential applications in treating psychosis and preventing brain damage.[5]
-
Antiviral Agents: Piperidine-linked aminopyrimidines containing an N-benzyl group have been discovered as potent HIV-1 reverse transcriptase inhibitors with activity against resistant viral strains.[6]
-
Antimicrobial Agents: The N-benzyl piperidin-4-one core structure has been a template for the synthesis of novel compounds with antibacterial and antifungal activities.[7]
-
Monoamine Releasing Agents: 4-Benzylpiperidine itself acts as a selective monoamine releasing agent, primarily for dopamine and norepinephrine.[5]
The incorporation of this compound onto a solid support enables the generation of libraries of diverse compounds for screening against these and other biological targets.
Experimental Protocols
The following protocols outline the manual solid-phase synthesis of a peptide or small molecule incorporating this compound. These protocols assume the use of standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry, which is widely used due to its mild reaction conditions.[8]
Materials and Reagents
| Reagent | Supplier | Purpose |
| Rink Amide Resin | Standard Supplier | Solid support for peptide amide synthesis |
| This compound | Custom Synthesis/Supplier | Building Block |
| Fmoc-Protected Amino Acids | Standard Supplier | Monomers for peptide elongation |
| HBTU/HATU | Standard Supplier | Coupling Agent |
| HOBt/HOAt | Standard Supplier | Coupling Additive/Racemization Suppressant |
| N,N-Diisopropylethylamine (DIPEA) | Standard Supplier | Base for coupling reaction |
| Piperidine | Standard Supplier | For Fmoc deprotection |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Solvent |
| Dichloromethane (DCM) | Standard Supplier | Solvent for washing and resin swelling |
| Trifluoroacetic Acid (TFA) | Standard Supplier | Cleavage from resin |
| Triisopropylsilane (TIS) | Standard Supplier | Scavenger for cleavage |
| Water (H₂O) | HPLC Grade | Scavenger for cleavage |
Protocol 1: Resin Swelling and Initial Fmoc Deprotection
-
Place the desired amount of Rink Amide resin in a suitable reaction vessel.
-
Add DMF to the resin and allow it to swell for a minimum of 30 minutes with gentle agitation.
-
Drain the DMF.
-
To remove the Fmoc protecting group from the resin, add a solution of 20% piperidine in DMF. Agitate for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[8][9]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
Protocol 2: Coupling of Standard Fmoc-Amino Acids
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), a coupling agent like HBTU (3 eq.), and an additive such as HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid. Pre-activation for 5-10 minutes is recommended.[9]
-
Add the activated amino acid solution to the deprotected resin from the previous step.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling. If the test is positive (yellow beads), the coupling step should be repeated.[9]
-
Once coupling is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
Protocol 3: Incorporation of this compound
This protocol describes the coupling of the primary amine of this compound to a carboxylic acid group on the resin-bound peptide/molecule.
-
Ensure the N-terminal Fmoc group of the preceding amino acid has been removed according to Protocol 1.
-
In a separate vial, dissolve the resin-bound peptide/molecule with the free carboxylic acid.
-
In another vial, dissolve this compound (3 equivalents) and a coupling agent/additive system (e.g., HBTU/HOBt, 3 equivalents each) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated building block solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The bulkier nature of this building block may require a longer coupling time compared to standard amino acids.[9]
-
Monitor the reaction for the disappearance of the free carboxylic acid.
-
After complete coupling, drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Protocol 4: Final Cleavage and Deprotection
-
After the final synthetic step, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v).[9] The scavengers (TIS, Water) are crucial to prevent side reactions with sensitive residues.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the crude product by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the resulting crude product under vacuum. The product can then be purified by reverse-phase HPLC.
Quantitative Data Summary
The following table provides typical reagent quantities and reaction times for solid-phase synthesis. Note that these are starting points and may require optimization based on the specific sequence and scale of the synthesis.
| Step | Reagent | Equivalents (vs. Resin Loading) | Typical Reaction Time | Monitoring Method |
| Fmoc Deprotection | 20% Piperidine in DMF | N/A | 2 x 10 min | N/A |
| Amino Acid Coupling | Fmoc-AA / HBTU / HOBt / DIPEA | 3 / 3 / 3 / 6 | 1 - 2 hours | Kaiser Test |
| Building Block Coupling | This compound / HBTU / HOBt / DIPEA | 3 / 3 / 3 / 6 | 2 - 4 hours | LC-MS of cleaved aliquot |
| Final Cleavage | TFA / TIS / H₂O (95:2.5:2.5) | N/A | 2 - 3 hours | N/A |
Visualizations
Experimental Workflow for SPPS
Caption: Workflow for solid-phase synthesis incorporating the target building block.
Logical Relationship in Drug Discovery
Caption: Role of the building block in a typical drug discovery pipeline.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 6. Discovery of piperidin-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-benzyl derivatives with broad potency against resistant mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Development of Novel Analgesics Using a 4-(Aminomethyl)-1-benzylpiperidin-4-ol Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel analgesic agents with improved efficacy and reduced side effects compared to current standards of care, such as opioids and NSAIDs, is a paramount challenge in modern medicine. The 4-(Aminomethyl)-1-benzylpiperidin-4-ol scaffold represents a promising starting point for the development of new pain therapeutics. This document provides detailed application notes and experimental protocols for the synthesis, in vitro characterization, and in vivo evaluation of novel analgesic candidates based on this core structure. The piperidine moiety is a well-established pharmacophore in analgesic compounds, known to interact with key targets in pain pathways, including opioid receptors.[1][2] This guide is intended to provide researchers with the necessary framework to explore the therapeutic potential of this chemical series.
Synthesis of this compound Derivatives
A plausible synthetic route to the core structure and its derivatives is outlined below. The synthesis starts from commercially available 1-benzyl-4-piperidone.
Protocol 1: Synthesis of this compound
-
Step 1: Cyanosilylation of 1-benzyl-4-piperidone.
-
To a solution of 1-benzyl-4-piperidone (1 equivalent) in dichloromethane (DCM) at 0°C, add trimethylsilyl cyanide (TMSCN) (1.2 equivalents) and a catalytic amount of zinc iodide (ZnI2) (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate.
-
-
Step 2: Reduction of the Nitrile.
-
Dissolve the crude cyanohydrin from the previous step in anhydrous tetrahydrofuran (THF).
-
Carefully add lithium aluminum hydride (LiAlH4) (3 equivalents) in portions at 0°C.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0°C and quench sequentially with water, 15% aqueous NaOH, and water again (Fieser workup).
-
Filter the resulting solids and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel.
-
Pharmacological Evaluation
The analgesic potential of the synthesized compounds is evaluated through a series of in vitro and in vivo assays to determine their mechanism of action, potency, and efficacy.
In Vitro Assays
Protocol 2: Opioid Receptor Binding Assay
This protocol determines the affinity of the test compounds for the mu (µ), delta (δ), and kappa (κ) opioid receptors.[3][4]
-
Membrane Preparation:
-
Use commercially available cell membranes prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human µ, δ, or κ opioid receptor.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a radioligand specific for the receptor subtype (e.g., [3H]-DAMGO for µ, [3H]-DPDPE for δ, [3H]-U69,593 for κ), and varying concentrations of the test compound.
-
Incubate at a specified temperature for a set time to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound ID | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Lead-001 | 15.2 | 250.8 | 450.1 |
| Analog-A | 8.7 | 180.4 | 320.5 |
| Analog-B | 35.6 | 450.2 | 800.9 |
| Morphine | 1.14 | - | - |
Data are hypothetical and for illustrative purposes.
In Vivo Analgesic Assays
Animal models are crucial for assessing the analgesic efficacy of novel compounds in a physiological context.[5][6]
Protocol 3: Hot Plate Test (Thermal Nociception)
This test evaluates the central analgesic activity of a compound.[7][8]
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Habituate mice or rats to the testing room for at least 30 minutes.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
At a predetermined time after administration, place the animal on the hot plate.
-
Record the latency to a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
-
Data Analysis: Compare the response latencies of the compound-treated group to the vehicle-treated group.
Protocol 4: Acetic Acid-Induced Writhing Test (Visceral Pain)
This model assesses peripherally acting analgesics.[8]
-
Procedure:
-
Administer the test compound or vehicle to mice.
-
After a set absorption time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.
-
Immediately place the animal in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-minute period.
-
-
Data Analysis: Calculate the percentage inhibition of writhing for the compound-treated groups compared to the vehicle control group.
Protocol 5: Carrageenan-Induced Paw Edema (Inflammatory Pain)
This model is used to evaluate the anti-inflammatory and analgesic effects of compounds.[8]
-
Procedure:
-
Measure the initial paw volume of rats using a plethysmometer.
-
Administer the test compound or vehicle.
-
After the appropriate absorption time, inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for the compound-treated groups compared to the vehicle control group at each time point.
Table 2: In Vivo Analgesic Efficacy
| Compound ID | Hot Plate Test (ED50, mg/kg) | Writhing Test (% Inhibition at 10 mg/kg) | Carrageenan Paw Edema (% Inhibition at 3h, 10 mg/kg) |
| Lead-001 | 5.2 | 78% | 65% |
| Analog-A | 3.1 | 85% | 72% |
| Analog-B | 12.8 | 62% | 51% |
| Morphine | 1.5 | 95% | Not typically active |
Data are hypothetical and for illustrative purposes.
Visualizations
Drug Development Workflow
References
- 1. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. benchchem.com [benchchem.com]
- 4. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. advinus.com [advinus.com]
- 6. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 7. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 8. ijisrt.com [ijisrt.com]
Application Notes and Protocols for the Functionalization of 4-(Aminomethyl)-1-benzylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)-1-benzylpiperidin-4-ol is a bifunctional molecule featuring a primary amino group and a tertiary hydroxyl group. This unique arrangement makes it a valuable scaffold in medicinal chemistry and drug discovery, offering multiple points for chemical modification to explore structure-activity relationships (SAR). The differential reactivity of the nucleophilic primary amine and the less reactive tertiary alcohol allows for selective functionalization, enabling the synthesis of a diverse library of derivatives.
This document provides detailed application notes and experimental protocols for the selective and non-selective functionalization of the amino and hydroxyl groups of this compound. It covers strategies for N-acylation, N-alkylation, and O-functionalization, including the use of orthogonal protecting groups to achieve desired selectivity.
I. Selective Functionalization of the Amino Group
The primary amino group is the more nucleophilic site in this compound and will readily react with electrophiles. This allows for selective N-functionalization while leaving the tertiary hydroxyl group intact.
I.1. N-Acylation
N-acylation of the primary amino group introduces an amide functionality, which can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability.
Protocol 1: N-Acetylation
This protocol describes the synthesis of N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)acetamide.
Experimental Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in DCM) to afford the pure N-acetylated product.
Table 1: Quantitative Data for N-Acetylation
| Parameter | Value |
| Reactant | This compound |
| Reagent | Acetyl chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
Protocol 2: N-Benzoylation
This protocol details the synthesis of N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)benzamide.
Experimental Procedure:
-
Follow the procedure for N-acetylation, substituting benzoyl chloride (1.1 eq.) for acetyl chloride.
Table 2: Quantitative Data for N-Benzoylation
| Parameter | Value |
| Reactant | This compound |
| Reagent | Benzoyl chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 80-90% |
I.2. N-Alkylation
N-alkylation introduces a secondary amine, which can significantly impact the basicity and lipophilicity of the molecule.
Protocol 3: Reductive Amination for N-Benzylation
This protocol describes the synthesis of 1-benzyl-4-(((benzylamino)methyl)piperidin-4-ol.
Experimental Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous methanol (15 mL/mmol).
-
Add benzaldehyde (1.1 eq.) to the solution and stir at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Table 3: Quantitative Data for N-Benzylation via Reductive Amination
| Parameter | Value |
| Reactant | This compound |
| Reagent | Benzaldehyde, Sodium borohydride |
| Solvent | Methanol |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-85% |
II. Selective Functionalization of the Hydroxyl Group
To selectively functionalize the tertiary hydroxyl group, the more reactive primary amino group must first be protected. An orthogonal protection strategy is essential, employing a protecting group for the amine that is stable under the conditions required for the hydroxyl group modification and can be selectively removed later.
Caption: Orthogonal protection strategy for O-functionalization.
II.1. Protection of the Amino Group
Common protecting groups for primary amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Protocol 4: N-Boc Protection
Experimental Procedure:
-
Dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq.) to the solution.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and stir the mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture to remove dioxane.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to obtain the N-Boc protected product, which is often used in the next step without further purification.
Table 4: Quantitative Data for N-Boc Protection
| Parameter | Value |
| Reactant | This compound |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Base | Sodium bicarbonate |
| Solvent | Dioxane/Water (1:1) |
| Reaction Time | 12-18 hours |
| Temperature | Room Temperature |
| Typical Yield | >95% |
Protocol 5: N-Cbz Protection
Experimental Procedure:
-
Dissolve this compound (1.0 eq.) in a 1:1 mixture of DCM and saturated aqueous sodium bicarbonate.
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise.
-
Stir vigorously at 0 °C for 1 hour, then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify by silica gel column chromatography if necessary.
Table 5: Quantitative Data for N-Cbz Protection
| Parameter | Value |
| Reactant | This compound |
| Reagent | Benzyl chloroformate (Cbz-Cl) |
| Base | Sodium bicarbonate |
| Solvent | DCM/Water |
| Reaction Time | 5-7 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 90-98% |
II.2. O-Functionalization of the N-Protected Intermediate
The following protocols are generalized procedures for the etherification and esterification of the tertiary alcohol. Optimization may be required for the specific substrate.
Protocol 6: O-Methylation (Etherification)
Experimental Procedure:
-
To a solution of N-Boc-4-(aminomethyl)-1-benzylpiperidin-4-ol (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction with water at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify by silica gel column chromatography.
Table 6: Proposed Quantitative Data for O-Methylation
| Parameter | Value |
| Reactant | N-Boc-4-(aminomethyl)-1-benzylpiperidin-4-ol |
| Reagent | Methyl iodide |
| Base | Sodium hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 12-24 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 50-70% (expected) |
Protocol 7: O-Acetylation (Esterification)
Experimental Procedure:
-
Dissolve N-Cbz-4-(aminomethyl)-1-benzylpiperidin-4-ol (1.0 eq.) in anhydrous DCM.
-
Add 4-dimethylaminopyridine (DMAP, 0.1 eq.) and triethylamine (1.5 eq.).
-
Add acetic anhydride (1.2 eq.) and stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Table 7: Proposed Quantitative Data for O-Acetylation
| Parameter | Value |
| Reactant | N-Cbz-4-(aminomethyl)-1-benzylpiperidin-4-ol |
| Reagent | Acetic anhydride |
| Catalyst/Base | DMAP, Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 12-18 hours |
| Temperature | Room Temperature |
| Typical Yield | 60-80% (expected) |
II.3. Deprotection
The final step in the synthesis of O-functionalized derivatives is the removal of the amino protecting group.
Troubleshooting & Optimization
optimizing reaction conditions for 4-(Aminomethyl)-1-benzylpiperidin-4-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Aminomethyl)-1-benzylpiperidin-4-ol, a key intermediate for researchers, scientists, and drug development professionals.
Synthesis Overview
The recommended synthetic route to this compound is a two-step process starting from the commercially available N-benzyl-4-piperidone.
-
Step 1: Cyanohydrin Formation. N-benzyl-4-piperidone is reacted with a cyanide source to form the intermediate, 1-benzyl-4-cyano-4-hydroxypiperidine.
-
Step 2: Nitrile Reduction. The nitrile group of the cyanohydrin intermediate is reduced to a primary amine to yield the final product, this compound.
Step 1: Cyanohydrin Formation
Reaction: N-benzyl-4-piperidone to 1-benzyl-4-cyano-4-hydroxypiperidine
This reaction involves the nucleophilic addition of a cyanide ion to the carbonyl group of N-benzyl-4-piperidone.
Caption: Workflow for cyanohydrin formation.
Experimental Protocol: Cyanohydrin Formation with Sodium Cyanide
Materials:
-
N-benzyl-4-piperidone
-
Sodium cyanide (NaCN)
-
Acetic acid
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve N-benzyl-4-piperidone (1.0 eq) in a suitable solvent such as aqueous methanol or tetrahydrofuran.
-
In a separate beaker, prepare a solution of sodium cyanide (1.1 eq) in water.
-
Slowly add the sodium cyanide solution to the stirred solution of N-benzyl-4-piperidone, maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add acetic acid (1.1 eq) dropwise to the reaction mixture. The pH should be maintained in a slightly acidic range (pH 4-5) to facilitate the in-situ generation of HCN.[1]
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 1-benzyl-4-cyano-4-hydroxypiperidine. The product can be purified by recrystallization or column chromatography.
Troubleshooting and FAQs: Cyanohydrin Formation
| Problem | Possible Cause | Solution |
| Low or no conversion | Insufficient cyanide source or acid. | Ensure accurate measurement of reagents. Check the quality of the sodium cyanide. |
| Reaction temperature too high, favoring the reverse reaction. | Maintain the reaction temperature at 0-5 °C during the initial addition and allow it to slowly warm to room temperature. | |
| Incorrect pH. | The reaction is base-catalyzed, but an acidic workup is often used. For in-situ HCN generation, a slightly acidic pH is optimal.[1] | |
| Formation of side products | Polymerization of cyanide. | Ensure slow and controlled addition of reagents. |
| Contamination of starting material. | Use pure N-benzyl-4-piperidone. | |
| Difficulty in product isolation | Product is water-soluble. | Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the product. |
| Emulsion formation during extraction. | Add a small amount of brine to break the emulsion. |
Step 2: Nitrile Reduction
Reaction: 1-benzyl-4-cyano-4-hydroxypiperidine to this compound
This step involves the reduction of the nitrile group to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.
Caption: Workflow for nitrile reduction.
Experimental Protocol: Nitrile Reduction with LiAlH₄
Materials:
-
1-benzyl-4-cyano-4-hydroxypiperidine
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Glauber's salt)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1-benzyl-4-cyano-4-hydroxypiperidine (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water. A common workup procedure is the Fieser method: for every x g of LiAlH₄ used, add x mL of water, followed by x mL of 15% aqueous NaOH, and then 3x mL of water.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.
Data Presentation: Comparison of Reduction Methods
| Reducing Agent | Typical Solvents | Temperature | Advantages | Disadvantages | Reported Yields (on analogous substrates) |
| LiAlH₄ | THF, Diethyl ether | 0 °C to reflux | Powerful, high yields, reduces most nitrile groups effectively. | Highly reactive with water and protic solvents, requires anhydrous conditions and careful handling. | 70-90% |
| Catalytic Hydrogenation (H₂/Raney Ni or Pd/C) | Methanol, Ethanol | Room temperature to 50 °C | Milder conditions, easier workup, environmentally friendly. | May require high pressure, potential for over-reduction or side reactions (formation of secondary amines), catalyst can be poisoned. | 60-85% |
Troubleshooting and FAQs: Nitrile Reduction
| Problem | Possible Cause | Solution |
| Low or no conversion | Inactive LiAlH₄. | Use freshly opened or properly stored LiAlH₄. |
| Insufficient amount of reducing agent. | Use a larger excess of LiAlH₄ (up to 4 equivalents). | |
| Incomplete reaction. | Increase the reflux time and monitor by TLC. | |
| Formation of a complex mixture of products | Over-reduction or side reactions. | For catalytic hydrogenation, the addition of ammonia to the reaction mixture can suppress the formation of secondary amines. |
| Impure starting material. | Ensure the cyanohydrin intermediate is of high purity. | |
| Difficult workup (gelatinous precipitate) | Improper quenching of LiAlH₄. | Follow a standardized quenching procedure (e.g., Fieser method) carefully to ensure the formation of a granular, easily filterable precipitate. |
| Product is difficult to purify | Product may be a viscous oil. | Convert the amine to its hydrochloride salt by treating a solution of the free base in a solvent like diethyl ether or ethyl acetate with HCl (gas or solution in a solvent). The salt is often a crystalline solid that can be purified by recrystallization. |
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Caption: Troubleshooting workflow for low yield in nitrile reduction.
References
Technical Support Center: Purification of 4-(Aminomethyl)-1-benzylpiperidin-4-ol
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 4-(Aminomethyl)-1-benzylpiperidin-4-ol. The content is tailored for researchers, scientists, and professionals in drug development who may encounter challenges with this polar, basic compound.
Frequently Asked Questions (FAQs)
Q1: What makes this compound particularly challenging to purify?
A1: The purification of this compound is challenging due to its molecular structure. It contains two basic amine groups (a tertiary amine in the piperidine ring and a primary aminomethyl group) and a polar tertiary alcohol. This combination results in high polarity and a strong basic character, which can lead to several issues during purification, particularly with standard silica gel chromatography.[1][2] These functional groups can interact strongly with the acidic silanol groups on the surface of silica gel, causing significant tailing (streaking) of the compound spot on TLC plates and poor separation during column chromatography.[3]
Q2: What are the most effective purification techniques for this compound?
A2: The choice of purification method depends on the nature of the impurities and the scale of the reaction. The most common and effective techniques are:
-
Acid-Base Extraction: This is a highly effective first-pass purification step to separate the basic product from any neutral or acidic impurities.[4][5]
-
Column Chromatography: This technique can provide high purity but often requires modification. Using a basic modifier in the solvent system, or alternative stationary phases like basic alumina or reverse-phase silica, is typically necessary.[3][6]
-
Recrystallization: If the compound or a salt derivative is a solid, recrystallization is an excellent method for achieving high purity.[7] Often, converting the free base to a salt (e.g., a hydrochloride salt) can improve its crystallinity.[3]
Q3: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A3: Common impurities can originate from starting materials or side reactions during synthesis. These may include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 1-benzyl-4-piperidone.
-
Byproducts: Side reactions can lead to the formation of related piperidine derivatives.[8][]
-
N-debenzylation Products: If harsh acidic or certain hydrogenation conditions are used, the benzyl protecting group may be cleaved.
-
Oxidation Products: Amines can be susceptible to air oxidation over time, which may lead to discoloration.[3]
-
Residual Solvents: Solvents used in the reaction or initial workup may be carried through.
Troubleshooting Guides
Column Chromatography Issues
Q4: My compound is streaking severely on my silica TLC plate and column. How can I fix this?
A4: Streaking is the most common issue for polar, basic compounds on silica gel.[2]
-
Possible Cause: Strong interaction between the basic amine groups of your compound and the acidic silica gel.
-
Solution 1: Use a Basic Modifier. Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[2][3] This base will compete for the acidic sites on the silica, reducing the interaction with your product and resulting in sharper bands.
-
Solution 2: Use an Alternative Stationary Phase. If a basic modifier is not effective or compatible with your synthesis, consider using a different adsorbent. Basic alumina is a good alternative for purifying basic compounds.[6] Reverse-phase chromatography (C18) can also be effective for separating polar compounds.
Q5: My compound is not eluting from the silica column, even with a very polar solvent system.
A5: This indicates an extremely strong interaction with the stationary phase.
-
Possible Cause: The eluent is not sufficiently competitive to displace your highly polar compound from the silica gel.
-
Solution: First, ensure your polar eluent (e.g., methanol) contains a basic modifier like triethylamine or ammonia, as described above. A typical gradient for such compounds might be Dichloromethane (DCM) with a gradient of Methanol (MeOH) containing 1% triethylamine, starting from 2% MeOH and gradually increasing to 10-20%.
Recrystallization Issues
Q6: I am trying to recrystallize my product, but it keeps separating as an oil ("oiling out"). What should I do?
A6: "Oiling out" is a common problem when purifying compounds with relatively low melting points or when significant impurities are present.[1][7]
-
Possible Causes: The solution is supersaturated and cooling too quickly, the boiling point of the solvent is higher than the melting point of your compound, or impurities are depressing the melting point.
-
Solutions:
-
Slow Down Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
Use More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil and attempt to cool again.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound.
-
Change Solvent System: Experiment with different solvents or a two-solvent system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation).[7]
-
Form a Salt: Convert the free base to its hydrochloride (HCl) or another salt. Salts often have higher melting points and better-defined crystal lattices, making them easier to recrystallize.
-
Acid-Base Extraction Issues
Q7: I'm getting a persistent emulsion at the interface of the organic and aqueous layers during extraction.
A7: Emulsions are common when basic aqueous solutions are shaken vigorously with organic solvents.
-
Possible Cause: Vigorous shaking creates fine droplets that are slow to separate.
-
Solutions:
-
Be Gentle: Invert the separatory funnel gently instead of shaking vigorously.
-
Break the Emulsion: Allow the funnel to stand for a longer period. You can also try gently swirling the funnel or adding a small amount of brine (saturated NaCl solution), which can help disrupt the emulsion by increasing the ionic strength of the aqueous phase.
-
Quantitative Data for Method Development
Developing a purification strategy often involves screening various conditions. The following table provides representative data for the thin-layer chromatography (TLC) of a polar basic compound, illustrating how solvent composition affects the retention factor (Rf).
| Stationary Phase | Eluent System (v/v/v) | Rf Value | Observations |
| Silica Gel 60 F₂₅₄ | 95:5 DCM / MeOH | 0.05 | Severe streaking from the baseline. |
| Silica Gel 60 F₂₅₄ | 90:10 DCM / MeOH | 0.15 | Significant tailing, spot is elongated. |
| Silica Gel 60 F₂₅₄ | 90:10:1 DCM / MeOH / Et₃N | 0.35 | Compact, well-defined spot. Good for column. |
| Basic Alumina | 98:2 DCM / MeOH | 0.40 | Symmetrical spot, less polar eluent needed. |
| Reverse Phase C18 | 60:40 Acetonitrile / H₂O + 0.1% TFA | 0.55 | Good separation, requires salt removal after. |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel with Basic Modifier
-
Prepare the Slurry: In a beaker, slurry silica gel with the initial, least polar eluent (e.g., 98:2:1 DCM/MeOH/Et₃N).
-
Pack the Column: Pour the slurry into the column and allow the silica to settle into a uniform bed, draining excess solvent until it is just above the silica surface.
-
Load the Sample: Dissolve your crude this compound in a minimal amount of the eluent or DCM. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elute: Begin elution with the initial solvent system.[10] Gradually increase the polarity (e.g., increase the percentage of methanol) to elute your compound.
-
Collect and Analyze Fractions: Collect the eluate in fractions and analyze them by TLC to identify which ones contain the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acid Wash: Transfer the organic solution to a separatory funnel and extract it two to three times with 1M hydrochloric acid (HCl). The basic product will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.[4][11]
-
Separate Layers: Combine the acidic aqueous layers containing your protonated product. The organic layer can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid K₂CO₃) with stirring until the pH is strongly basic (pH > 12). This deprotonates your compound, making it soluble in organic solvents again.
-
Back-Extraction: Extract the basic aqueous solution three times with fresh DCM or EtOAc. Your purified product will now be in the organic layers.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified free base.
Purification Workflow
Caption: Decision workflow for selecting a purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
Technical Support Center: Stereoselective Synthesis of Substituted Piperidines
Welcome to the Technical Support Center for the stereoselective synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My stereoselective reaction is resulting in low yields. What are the common causes and how can I improve it?
A1: Low yields in stereoselective piperidine synthesis can arise from several factors. A primary reason can be the inherent reactivity of the substrates. For instance, in an aza-Diels-Alder reaction, imines with electron-withdrawing groups on the nitrogen atom can increase the reaction rate. Another common issue is the decomposition of reactants or products, which can be exacerbated by strong Lewis acids or prolonged reaction times at elevated temperatures.
To troubleshoot low yields, consider the following:
-
Substrate Modification: For reactions involving imines, such as the aza-Diels-Alder reaction, using imines with electron-withdrawing groups on the nitrogen can enhance reactivity.[1]
-
Catalyst Screening: The choice of catalyst is crucial. It's advisable to screen various Lewis acids, Brønsted acids, or organocatalysts to find the optimal conditions for your specific substrates.[1]
-
Temperature Control: Lowering the reaction temperature can often minimize the formation of side products and prevent decomposition of sensitive compounds.[1]
-
Reaction Time Optimization: Closely monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid degradation from unnecessarily long exposure to reaction conditions.[1]
Q2: I am observing poor stereoselectivity in my synthesis. What are the key factors influencing this and what steps can I take to improve it?
A2: Poor stereoselectivity is a frequent challenge and can be influenced by the reaction mechanism, catalyst, solvent, and temperature. For example, in the aza-Diels-Alder reaction, a stepwise Mannich-Michael pathway, often promoted by strong Lewis acids, can lead to reduced stereoselectivity compared to a concerted [4+2] cycloaddition.[1][2]
Here are some strategies to enhance stereoselectivity:
-
Reaction Temperature: Lowering the reaction temperature is often the first step to improve stereoselectivity, as it can increase the energy difference between the transition states leading to the desired and undesired stereoisomers.[3]
-
Catalyst and Ligand Choice: The catalyst and its associated ligands play a pivotal role in defining the stereochemical outcome. For metal-catalyzed reactions, screening different chiral ligands is essential. For organocatalyzed reactions, the structure of the catalyst directly influences the stereoselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the transition states. It is recommended to screen a range of solvents to find the optimal medium for the desired stereochemical control.[3]
-
Substrate Control: In some cases, modifying the protecting groups or other substituents on the starting materials can introduce greater steric hindrance, which can favor the formation of one stereoisomer over the other.[3] For aza-Diels-Alder reactions, using cyclic dienes often results in higher diastereoselectivities.[1]
Q3: I am struggling with the epimerization of my desired piperidine stereoisomer. What causes this and how can it be prevented?
A3: Epimerization, the change in configuration at one stereocenter, can occur under various conditions, often leading to a mixture of diastereomers and complicating purification. It can be promoted by both acidic and basic conditions, as well as elevated temperatures. The underlying cause is the removal of a proton from a stereogenic center, followed by its re-addition from either face, leading to a loss of stereochemical integrity.
To mitigate epimerization:
-
Control pH: During work-up and purification, carefully control the pH. If the epimerization is base-catalyzed, avoid strongly basic conditions. Conversely, if it is acid-catalyzed, use mild acidic conditions or avoid acids altogether. A phosphate buffer solution (pH=7) can sometimes be effective during work-up to prevent epimerization.
-
Temperature Management: Perform reactions and purifications at the lowest practical temperature to minimize the rate of epimerization.
-
Judicious Choice of Reagents and Solvents: Be mindful of the reagents and solvents used, as they can influence the propensity for epimerization.
-
Photocatalytic Epimerization: In some advanced applications, light-mediated epimerization using a photocatalyst can be intentionally employed to convert a less stable, kinetically favored product into the more thermodynamically stable diastereomer with high selectivity.[4][5]
Q4: What are some common challenges in the purification of substituted piperidines?
A4: The purification of substituted piperidines can be challenging due to their basic nature, which can lead to tailing on silica gel chromatography. Additionally, the presence of closely related stereoisomers and other byproducts with similar polarities can make separation difficult.
Tips for successful purification:
-
Chromatography with Additives: To minimize tailing on silica gel, it is common to add a small amount of a basic modifier, such as triethylamine (typically 1-2%), to the eluent.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using alternative stationary phases like alumina (basic or neutral) or reverse-phase chromatography.
-
Crystallization: If the desired product is a solid, crystallization can be a highly effective method for purification and for separating diastereomers.
-
Salt Formation: In some cases, forming a salt of the piperidine with a suitable acid can facilitate purification by crystallization.
Troubleshooting Guides
Low Diastereoselectivity in Pictet-Spengler Reaction
| Potential Cause | Recommended Solution(s) |
| High Reaction Temperature | Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[3] |
| Inappropriate Acid Catalyst | Evaluate a panel of Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations.[3] |
| Suboptimal Solvent | Experiment with solvents of different polarities (e.g., toluene, dichloromethane, acetonitrile).[3] |
| Lack of Substrate Control | If possible, modify protecting groups or other substituents on the starting materials to introduce greater steric hindrance.[3] |
Low Enantioselectivity in Asymmetric Catalysis
| Potential Cause | Recommended Solution(s) |
| Suboptimal Temperature | Lowering the reaction temperature generally increases enantioselectivity. Finding the optimal balance with reaction rate is key.[6] |
| Poor Solvent Choice | The solvent can significantly influence the catalyst's conformation. Screen solvents with varying polarities and coordinating abilities.[6] |
| Catalyst Degradation/Impurity | Use a fresh batch of catalyst and ensure it is handled under appropriate inert conditions if it is air or moisture sensitive.[6] |
| Incorrect Catalyst Loading | Higher catalyst loading may not always lead to better enantioselectivity. It is advisable to screen different catalyst loadings.[6] |
| Purity of Starting Materials | Ensure the purity of all starting materials and reagents, as impurities can interfere with the catalyst. |
Quantitative Data from Key Experiments
Rh-Catalyzed Asymmetric Synthesis of 3-Substituted Tetrahydropyridines
This method involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate.[7]
| Substrate (Arylboronic Acid) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Phenylboronic acid | 3 | THF:Toluene:H₂O (1:1:1) | 70 | 20 | 81 | 96 |
| 4-Methoxyphenylboronic acid | 3 | THF:Toluene:H₂O (1:1:1) | 70 | 20 | 85 | 97 |
| 3-Chlorophenylboronic acid | 3 | THF:Toluene:H₂O (1:1:1) | 70 | 20 | 78 | 98 |
| 2-Fluorophenylboronic acid | 3 | THF:Toluene:H₂O (1:1:1) | 70 | 20 | 25 | 99 |
| 1-Naphthylboronic acid | 3 | THF:Toluene:H₂O (1:1:1) | 70 | 20 | 41 | 99 |
Data is representative of results reported in the literature and may vary based on specific experimental conditions.[7]
Organocatalytic Domino Reaction for Polysubstituted Piperidines
This approach utilizes a quinine-derived squaramide catalyst in a domino reaction of a 1,3-dicarbonyl compound, a β-nitroolefin, and an aldimine.
| 1,3-Dicarbonyl Compound | β-Nitroolefin | Aldimine | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
| Dibenzoylmethane | (E)-β-Nitrostyrene | N-Benzylidenemethylamine | 10 | CH₂Cl₂ | -25 | 92 | >95:5 | 98 |
| Acetylacetone | (E)-β-Nitrostyrene | N-Benzylidenemethylamine | 10 | CH₂Cl₂ | -25 | 85 | 90:10 | 95 |
| Dimedone | (E)-β-Nitrostyrene | N-Benzylidenemethylamine | 10 | CH₂Cl₂ | -25 | 95 | >95:5 | 99 |
dr = diastereomeric ratio, ee = enantiomeric excess. Data is representative of typical results from organocatalytic domino reactions.[8]
Detailed Experimental Protocols
Protocol 1: Aza-Diels-Alder Reaction for Piperidine Synthesis
This protocol describes a general procedure for a Lewis acid-catalyzed aza-Diels-Alder reaction.
Materials:
-
Diene (e.g., Danishefsky's diene)
-
Imine (dienophile)
-
Lewis Acid catalyst (e.g., ZnCl₂, BF₃·OEt₂)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a dry, inert-atmosphere flask, add the imine (1.0 equiv) and dissolve it in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the Lewis acid catalyst (typically 10-20 mol%) to the solution and stir for 15-30 minutes.
-
Slowly add the diene (1.2-1.5 equiv) to the reaction mixture.
-
Stir the reaction at the controlled temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired piperidine derivative.
Protocol 2: Asymmetric Reductive Amination
This protocol outlines a general procedure for the synthesis of chiral piperidines via the cyclization of a δ-amino ketone using a chiral catalyst.
Materials:
-
δ-Amino ketone substrate
-
Reducing agent (e.g., H₂, NaBH(OAc)₃)
-
Chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand)
-
Solvent (e.g., Methanol, Dichloromethane)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the δ-amino ketone substrate (1.0 equiv) and the chiral catalyst (typically 1-10 mol%) in the chosen solvent.
-
If using a gaseous reducing agent like H₂, purge the vessel with the gas and maintain a positive pressure. If using a chemical reductant like NaBH(OAc)₃, add it portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it appropriately. For H₂, vent the excess gas. For chemical reductants, a careful addition of water or a buffered solution may be required.
-
Perform an aqueous work-up, typically involving extraction with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Visualized Workflows and Pathways
Caption: General experimental workflow for stereoselective piperidine synthesis.
Caption: A logical workflow for troubleshooting poor stereoselectivity.
References
- 1. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. benchchem.com [benchchem.com]
byproduct formation in the synthesis of 4-(Aminomethyl)-1-benzylpiperidin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Aminomethyl)-1-benzylpiperidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective method involves a two-step synthesis starting from 1-benzyl-4-piperidone. The first step is the formation of a cyanohydrin, 1-benzyl-4-cyano-4-hydroxypiperidine, by reacting 1-benzyl-4-piperidone with a cyanide source. The subsequent step is the reduction of the nitrile group to a primary amine using a potent reducing agent like lithium aluminum hydride (LiAlH₄).
Q2: What are the critical parameters to control during the cyanohydrin formation step?
The key parameters for successful cyanohydrin formation are temperature and pH. The reaction is typically carried out at low temperatures (0-5 °C) to minimize side reactions. Maintaining a slightly acidic pH is crucial to favor the formation of hydrocyanic acid (HCN) in situ while avoiding its excessive volatilization and ensuring the stability of the cyanohydrin.
Q3: Which reducing agents are suitable for the nitrile reduction step, and what are their pros and cons?
Lithium aluminum hydride (LiAlH₄) is a highly effective reducing agent for converting the nitrile to the primary amine in high yield. However, it is a highly reactive and pyrophoric reagent that requires careful handling under anhydrous conditions. Alternative reducing agents like catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) can also be employed, which are generally safer but may require higher pressures and longer reaction times, and could potentially lead to debenzylation of the piperidine nitrogen.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. For the cyanohydrin formation, the disappearance of the 1-benzyl-4-piperidone spot and the appearance of a new, more polar spot corresponding to the cyanohydrin can be observed. For the nitrile reduction, the disappearance of the cyanohydrin spot and the appearance of the highly polar aminomethyl product can be tracked. Staining with ninhydrin can be useful for visualizing the primary amine product.
Q5: What are the best practices for purifying the final product?
Purification of this compound typically involves an aqueous work-up to remove inorganic salts, followed by extraction with a suitable organic solvent. Further purification can be achieved by column chromatography on silica gel or by recrystallization of a suitable salt form (e.g., hydrochloride salt) to achieve high purity.
Troubleshooting Guides
Issue 1: Low Yield of 1-benzyl-4-cyano-4-hydroxypiperidine (Cyanohydrin Formation)
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | - Ensure the cyanide salt is of high purity and finely powdered for better solubility. - Extend the reaction time and monitor closely by TLC. - Ensure the reaction temperature is maintained at the optimal low temperature (0-5 °C). |
| Decomposition of cyanohydrin | - Maintain a slightly acidic pH throughout the reaction. A strongly basic or acidic medium can lead to the reverse reaction. - Work up the reaction mixture promptly upon completion. |
| Side reactions | - Low temperatures help minimize the formation of byproducts. |
Issue 2: Incomplete Reduction of the Nitrile Group
| Potential Cause | Troubleshooting Suggestion |
| Inactive reducing agent | - Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch. - Ensure strictly anhydrous reaction conditions, as LiAlH₄ reacts violently with water. |
| Insufficient amount of reducing agent | - Use a sufficient excess of LiAlH₄ (typically 3-4 equivalents) to ensure complete reduction. |
| Low reaction temperature | - While the addition of the cyanohydrin to the LiAlH₄ suspension is done at low temperature, the reaction mixture is typically refluxed to drive the reaction to completion. |
Issue 3: Formation of Impurities During Nitrile Reduction
| Potential Cause | Troubleshooting Suggestion |
| Formation of secondary amine byproducts | - This can occur during catalytic hydrogenation. Adding ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of secondary amines.[1] |
| Over-reduction or side reactions with LiAlH₄ | - Careful control of the reaction temperature and stoichiometry is crucial. - A proper quenching procedure is necessary to avoid side reactions during work-up. |
| Debenzylation | - This is more common with catalytic hydrogenation. Using a milder catalyst or optimizing reaction conditions (pressure, temperature) can minimize this. LiAlH₄ reduction typically does not cause debenzylation. |
Experimental Protocols
Step 1: Synthesis of 1-benzyl-4-cyano-4-hydroxypiperidine
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent like methanol or a mixture of dioxane and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve potassium cyanide (KCN) or sodium cyanide (NaCN) (1.2 equivalents) in water.
-
Slowly add the cyanide solution to the cooled solution of 1-benzyl-4-piperidone while maintaining the temperature below 5 °C.
-
After the addition is complete, slowly add a solution of a weak acid, such as acetic acid, to maintain a slightly acidic pH.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-benzyl-4-cyano-4-hydroxypiperidine, which can be used in the next step without further purification or purified by recrystallization.
Step 2: Synthesis of this compound
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (3-4 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 1-benzyl-4-cyano-4-hydroxypiperidine from the previous step in anhydrous THF.
-
Slowly add the solution of the cyanohydrin to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again water (Fieser workup).
-
Filter the resulting precipitate (aluminum salts) and wash it thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Summary of Potential Byproducts and Their Formation Pathways
| Byproduct | Formation Pathway | Suggested Analytical Method |
| Unreacted 1-benzyl-4-piperidone | Incomplete cyanohydrin formation. | GC-MS, HPLC |
| 1-Benzyl-4-piperidone cyanohydrin | Incomplete nitrile reduction. | LC-MS, HPLC |
| Bis(1-benzyl-4-hydroxypiperidin-4-ylmethyl)amine | Dimerization during catalytic hydrogenation of the nitrile. | LC-MS |
| 1-Benzyl-4-(hydroxymethyl)piperidin-4-amine | Partial reduction of the nitrile to an imine followed by hydrolysis and further reduction. | LC-MS |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-(Aminomethyl)-1-benzylpiperidin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 4-(Aminomethyl)-1-benzylpiperidin-4-ol. The information is designed to help improve the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective method is a two-step process starting from 1-benzyl-4-piperidone. The first step is a Strecker-type reaction involving the addition of a cyanide source and ammonia (or an ammonium salt) to the ketone, forming an α-aminonitrile intermediate. The subsequent step is the reduction of the nitrile group to a primary amine, which also reduces the ketone to a hydroxyl group, yielding the final product.
Q2: I am observing a low yield in the first step (formation of the α-aminonitrile). What are the potential causes and solutions?
Low yields in the α-aminonitrile formation step can be attributed to several factors:
-
Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature.
-
Side reactions: The formation of cyanohydrin is a common side reaction. Using a source of ammonia can help favor the formation of the aminonitrile.
-
Reagent quality: Ensure the quality and purity of the starting materials, particularly the cyanide source and 1-benzyl-4-piperidone.
Q3: During the reduction of the α-aminonitrile, I am getting a mixture of products. How can I improve the selectivity?
The reduction step can sometimes lead to a mixture of the desired product and byproducts. To enhance selectivity:
-
Choice of reducing agent: A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically used. Ensure it is added slowly at a low temperature (e.g., 0 °C) to control the reaction's exothermicity.
-
Reaction conditions: The reaction temperature and solvent can influence the outcome. Tetrahydrofuran (THF) is a commonly used solvent. Maintaining a low temperature throughout the addition of the reducing agent is crucial.
-
Work-up procedure: A careful aqueous work-up is necessary to quench the excess reducing agent and hydrolyze the intermediate aluminum complexes. The Fieser work-up (sequential addition of water, aqueous NaOH, and then more water) is a standard and effective method.
Q4: What are the best methods for purifying the final product, this compound?
Purification can be challenging due to the polar nature of the product. Common methods include:
-
Crystallization: The product can be converted to its hydrochloride salt by treating the free base with HCl in a suitable solvent (e.g., isopropanol or ethanol). The resulting salt is often a crystalline solid that can be purified by recrystallization.
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be employed. A polar eluent system, such as a mixture of dichloromethane, methanol, and ammonium hydroxide, is typically required to elute the polar product.
Q5: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low overall yield | Inefficient reaction in either the aminonitrile formation or the reduction step. | Optimize reaction conditions for each step individually. Ensure anhydrous conditions for the reduction with LiAlH₄. |
| Presence of a byproduct with a ketone group | Incomplete reduction of the intermediate α-aminonitrile. | Increase the equivalents of the reducing agent (e.g., LiAlH₄) and/or prolong the reaction time. |
| Formation of a di-benzyl piperidine byproduct | Reductive amination of the starting ketone with the product amine. | This is less common but can occur. A lower reaction temperature during reduction can minimize this side reaction. |
| Difficulty in isolating the product after work-up | The product may be highly soluble in the aqueous layer, especially at low pH. | Ensure the aqueous layer is basified (pH > 10) before extraction with an organic solvent like dichloromethane or ethyl acetate. Multiple extractions may be necessary. |
| Product appears as a thick, non-crystalline oil | The free base of this compound is often an oil. | Convert the oily free base to its hydrochloride salt to induce crystallization and facilitate purification and handling. |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-4-cyano-4-piperidinamine (α-aminonitrile intermediate)
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To a stirred solution of 1-benzyl-4-piperidone (1 equivalent) in methanol, add ammonium chloride (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of potassium cyanide (1.5 equivalents) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, partition the reaction mixture between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Protocol 2: Reduction of 1-Benzyl-4-cyano-4-piperidinamine to this compound
-
Prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the crude α-aminonitrile from Protocol 1 in anhydrous THF dropwise to the LiAlH₄ suspension, keeping the internal temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Purification flowchart for this compound.
Technical Support Center: 4-(Aminomethyl)-1-benzylpiperidin-4-ol
This technical support guide provides essential information on the stability and storage of 4-(Aminomethyl)-1-benzylpiperidin-4-ol (CAS No: 23804-68-4) and its hydrochloride salt (CAS No: 1379983-85-3). The following information is curated for researchers, scientists, and professionals in drug development to ensure the integrity of the compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability studies for this compound are not extensively published, general guidelines for piperidine derivatives and tertiary amino alcohols should be followed. It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Some suppliers recommend storage at room temperature, kept in a dark place under an inert atmosphere.[4][5]
Q2: Is this compound sensitive to air or moisture?
Q3: What are the potential degradation pathways for this compound?
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation can include a change in color or the formation of a solid precipitate in a solution. Chemical degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks or a decrease in the main peak area, or by Nuclear Magnetic Resonance (NMR) spectroscopy to detect structural changes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Review storage conditions. Ensure the container is tightly sealed and stored in a cool, dry, dark place. 2. Handle the compound under an inert atmosphere to minimize exposure to air and moisture. 3. Perform an analytical check (e.g., HPLC, NMR) on the compound to assess its purity before use. |
| Change in physical appearance (e.g., color) | Oxidation or contamination. | 1. Discontinue use of the current batch if purity is compromised. 2. Obtain a new, verified batch of the compound. 3. Ensure proper handling procedures are followed to prevent future contamination or degradation. |
| Poor solubility | The compound may have degraded to a less soluble form, or the incorrect solvent is being used. | 1. Verify the appropriate solvent for your experiment. 2. If solubility issues persist with a fresh batch, consider gentle heating or sonication to aid dissolution, provided this will not compromise the compound's stability. |
Experimental Protocols
Protocol 1: General Handling Procedure for this compound
-
Preparation : Work in a well-ventilated fume hood.
-
Inert Atmosphere : Before opening the container, flush the handling area (e.g., a glove box or a flask) with an inert gas like nitrogen or argon.
-
Dispensing : Use clean, dry spatulas and glassware. Quickly weigh the desired amount of the compound and securely reseal the container.
-
Dissolution : If preparing a solution, add the solvent to the flask containing the compound under the inert atmosphere.
-
Storage of Solutions : If solutions are to be stored, they should be kept in tightly sealed vials, protected from light, and stored at a low temperature (e.g., 2-8 °C), depending on the solvent and desired storage duration. A small-scale stability study of the solution is recommended.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Hypothetical degradation pathways based on functional groups.
References
- 1. This compound|CAS 23804-68-4|TCIJT|製品詳細 [tci-chemical-trading.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chembk.com [chembk.com]
- 5. 39512-49-7|4-(4-Chlorophenyl)piperidin-4-ol|BLD Pharm [bldpharm.com]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
Technical Support Center: Troubleshooting N-Debenzylation of Piperidine Derivatives
Welcome to the Technical Support Center for the N-debenzylation of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this crucial deprotection step. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-debenzylation of piperidine derivatives?
A1: The most prevalent method is catalytic hydrogenation. This involves using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst), with a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate, formic acid, or cyclohexene.[1][2] Alternative methods include using strong bases like potassium tert-butoxide in DMSO with oxygen[3] or oxidative cleavage techniques.[4]
Q2: How can I monitor the progress of my N-debenzylation reaction?
A2: Reaction progress can be effectively monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to observe the disappearance of the starting material (N-benzylpiperidine derivative) and the appearance of the product (piperidine derivative).[5] The product amine can be visualized using a ninhydrin stain.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can confirm the consumption of starting material and the formation of the product by comparing their molecular weights.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the benzyl group's characteristic signals (typically in the aromatic region around 7.2-7.4 ppm and the benzylic protons).[7]
Q3: What are common impurities found after an N-debenzylation reaction?
A3: Common impurities can include unreacted starting material, byproducts from over-reduction of other functional groups, and residual catalyst.[6] If using transfer hydrogenation with ammonium formate, residual salts can also be present. In some cases, particularly with pyridine-containing substrates, reduction of the aromatic ring can occur.[7]
Q4: My purified debenzylated piperidine is an oil, but I expected a solid. What should I do?
A4: The physical state of the product depends on its specific structure and purity. Some piperidine derivatives have low melting points and can exist as oils at room temperature.[6] The presence of residual solvent or impurities can also lower the melting point.[6] Ensure all solvent has been removed under high vacuum. If impurities are suspected, further purification by column chromatography or distillation may be necessary.[6]
Troubleshooting Guide
Problem 1: The reaction is slow, incomplete, or has stalled.
This is a frequent issue, often related to the catalyst's activity.
-
Potential Cause: Catalyst Poisoning. The product, a secondary amine, can adsorb onto the palladium catalyst surface and inhibit its activity.[2]
-
Solution:
-
Add an Acid: Including a stoichiometric amount of a mild acid, such as acetic acid or formic acid, can protonate the product amine.[2][7] This prevents it from binding to and poisoning the catalyst.
-
Increase Catalyst Loading: While not the most economical solution, increasing the amount of catalyst (e.g., from 5 mol% to 10-20 mol%) can sometimes overcome gradual deactivation.[2]
-
-
Potential Cause: Inactive Catalyst. The palladium catalyst may have reduced activity due to improper storage, handling, or being from an old batch.
-
Solution:
-
Potential Cause: Insufficient Hydrogen Source.
-
For Hydrogen Gas: Ensure the system is properly sealed and that there is a positive pressure of hydrogen. Check for leaks.
-
For Transfer Hydrogenation: The hydrogen donor (e.g., ammonium formate) may have decomposed or been consumed. Adding more donor may restart the reaction.
-
-
Potential Cause: Mass Transfer Limitations. In a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.
-
Solution: Ensure vigorous stirring or agitation throughout the reaction.
Problem 2: I am observing low or no yield of the desired product.
Low yields can be attributed to several factors beyond a stalled reaction.
-
Potential Cause: Unsuitable Reaction Conditions. The chosen solvent, temperature, or pressure may not be optimal for your specific substrate.
-
Solution:
-
Solvent Choice: Protic solvents like methanol or ethanol are commonly used and generally effective.
-
Temperature: While many hydrogenations proceed at room temperature, some substrates may require elevated temperatures (e.g., 40-60 °C) to enhance the reaction rate.[7]
-
Pressure: For challenging substrates, increasing the hydrogen pressure (if using H₂ gas) can improve the reaction rate and yield.
-
-
Potential Cause: Formation of Byproducts. Other functional groups in your molecule might be susceptible to reduction under the reaction conditions.
-
Solution:
-
Catalyst Selection: Pearlman's catalyst (Pd(OH)₂/C) is often considered more active and can sometimes be used under milder conditions, potentially reducing byproduct formation.[7]
-
Milder Hydrogen Source: If using H₂, switching to a transfer hydrogenation method might offer better chemoselectivity in some cases.
-
Problem 3: The purification of the final product is difficult.
The basic nature of the piperidine product can sometimes complicate purification.
-
Potential Cause: Product Tailing on Silica Gel Chromatography. The basic nitrogen of the piperidine can interact strongly with the acidic silica gel, leading to broad peaks and poor separation.[8]
-
Solution:
-
Add a Basic Modifier: To the eluent, add a small amount of a base like triethylamine (e.g., 0.5-2%) or ammonium hydroxide to suppress the interaction between the amine and the silica gel.[8] A common solvent system is dichloromethane/methanol with ammonium hydroxide.
-
-
Potential Cause: Product is highly water-soluble.
-
Solution:
-
Extraction at High pH: During the workup, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the piperidine and increase its solubility in the organic extraction solvent.
-
Use of Different Solvents: Try extractions with different organic solvents like chloroform or a mixture of dichloromethane and isopropanol.
-
Salting Out: Saturating the aqueous layer with a salt like sodium chloride can decrease the product's solubility in the aqueous phase.
-
Data Presentation
Table 1: Comparison of Common N-Debenzylation Conditions
| Method | Catalyst (loading) | Hydrogen Source | Solvent | Temperature (°C) | Typical Reaction Time (h) | Additive | Notes |
| Catalytic Hydrogenation | 10% Pd/C (5-10 mol%) | H₂ (1 atm - 50 psi) | Methanol/Ethanol | 25 - 60 | 4 - 24 | Acetic Acid | The most common and versatile method. |
| Catalytic Hydrogenation | 20% Pd(OH)₂/C (10-20 mol%) | H₂ (1 atm - 575 psi) | Ethanol | 25 - 60 | 14 - 48 | Acetic Acid | Pearlman's catalyst; often more active for stubborn substrates.[7] |
| Transfer Hydrogenation | 10% Pd/C (10 mol%) | Ammonium Formate | Methanol | 25 - 60 | 2 - 20 | None | Good for setups where H₂ gas is not ideal.[9] |
| Transfer Hydrogenation | Pd(0) EnCat™ 30NP (10 mol%) | Cyclohexene | Ethanol | 85 | 20 - 38 | Acetic Acid | Encapsulated catalyst allows for easy removal and low metal contamination.[1] |
| Base-Promoted Oxidation | None | O₂ (bubbled) | DMSO | 25 | 0.5 - 2 | KOtBu | A non-reductive method, useful for substrates with reducible groups.[3] |
Experimental Protocols
Protocol 1: General Procedure for N-Debenzylation using Pd/C and Hydrogen Gas
-
Setup: In a flask suitable for hydrogenation, dissolve the N-benzylpiperidine derivative (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Acid Addition (Optional but Recommended): Add acetic acid (1.0-1.5 eq).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon or a Parr shaker) at room temperature or with gentle heating (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can then be purified by standard methods such as acid-base extraction, crystallization, or column chromatography.
Protocol 2: General Procedure for N-Debenzylation using Transfer Hydrogenation with Ammonium Formate
-
Setup: Dissolve the N-benzylpiperidine derivative (1.0 eq) in methanol in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add ammonium formate (5-10 eq) to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol% by weight).
-
Reaction: Heat the reaction mixture to reflux (typically around 65 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst, washing with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and excess ammonium formate salts. The product can be isolated by dissolving the residue in an organic solvent and water, followed by an aqueous workup to remove the salts. Further purification may be required.
Visualizations
Caption: A decision-making workflow for troubleshooting stalled N-debenzylation reactions.
Caption: Workflow for troubleshooting the purification of basic piperidine derivatives.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Scale-Up Synthesis of 4-(Aminomethyl)-1-benzylpiperidin-4-ol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(Aminomethyl)-1-benzylpiperidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for scale-up?
A1: A prevalent and scalable route starts from 1-benzylpiperidin-4-one. The synthesis typically proceeds via a Strecker reaction or a similar cyanation method to form an α-aminonitrile intermediate, followed by reduction of the nitrile group to the primary amine.[1][2][3] This approach utilizes readily available starting materials.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The main safety challenges involve the handling of potassium cyanide (KCN) or other cyanide sources in the Strecker synthesis and the management of energetic reactions during the nitrile reduction step.[1][2] Nitrile reduction, especially with reagents like lithium aluminum hydride (LAH), can be highly exothermic. Catalytic hydrogenation, another reduction method, involves handling flammable hydrogen gas and potentially pyrophoric catalysts.[4][5]
Q3: Why is the purification of the final product challenging?
A3: this compound is a polar amino alcohol.[6] Its polarity makes it highly soluble in aqueous and alcoholic solutions, which can complicate extraction and crystallization. The presence of both a basic amine and a hydroxyl group can lead to issues like oiling out or the formation of stubborn emulsions during workup.[6][7]
Q4: Can byproducts form during the nitrile reduction step?
A4: Yes, a common issue during the catalytic hydrogenation of nitriles is the formation of secondary and tertiary amines as byproducts.[4][5] These arise from the reaction of the newly formed primary amine with the starting nitrile or imine intermediates. Adding ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of these impurities.[5]
Troubleshooting Guide
Issue 1: Low Yield in Strecker Reaction
-
Question: My Strecker reaction (1-benzylpiperidin-4-one with KCN/NH4Cl) is giving a low yield of the α-aminonitrile intermediate. What can I do?
-
Answer:
-
Imine Formation Equilibrium: The initial formation of the imine from the ketone and ammonia is an equilibrium process. Ensure anhydrous conditions, as excess water can shift the equilibrium back towards the starting materials. Using a desiccant like MgSO₄ can sometimes help drive the reaction forward.[2]
-
Reagent Quality: Verify the quality and purity of your 1-benzylpiperidin-4-one and the cyanide source.
-
Reaction Conditions: The reaction is often run in a protic solvent like aqueous methanol or ethanol. Optimize the solvent ratio and temperature. Ensure the pH is controlled, as it is crucial for both imine formation and cyanide addition.[3][8]
-
Issue 2: Uncontrolled Exotherm During Nitrile Reduction
-
Question: I am observing a dangerous exotherm when reducing the aminonitrile intermediate with Lithium Aluminum Hydride (LAH) at a larger scale. How can I manage this?
-
Answer:
-
Reverse Addition: Instead of adding LAH to the substrate, consider a "reverse addition" where the aminonitrile solution is added slowly to the LAH slurry. This allows for better control of the reaction rate.
-
Lower Temperature: Begin the addition at a lower temperature (e.g., 0 °C or below) to moderate the reaction rate.
-
Dilution: Increasing the solvent volume can help dissipate heat more effectively, although this has implications for process efficiency at scale.
-
Alternative Reagents: Consider alternative, less reactive reducing agents. Borane complexes like BH₃-THF or BH₃-SMe₂ are options, though they may require heating.[5][9] Catalytic hydrogenation is another excellent alternative for scale-up as the reaction rate can be controlled by the hydrogen pressure and catalyst loading.[4][10]
-
Issue 3: Product "Oiling Out" or Failing to Crystallize
-
Question: During the final workup and isolation, my product separates as a thick oil instead of a solid. How can I achieve effective crystallization?
-
Answer:
-
Solvent System: The choice of crystallization solvent is critical for polar amino alcohols.[6][7] Experiment with mixed solvent systems. A common strategy is to dissolve the product in a polar solvent where it is soluble (like methanol or ethanol) and then slowly add a less polar anti-solvent (like acetone, ethyl acetate, or MTBE) to induce crystallization.[11][12]
-
pH Adjustment: The solubility of amino alcohols is highly dependent on pH. Crystallization is often most effective near the isoelectric point.[7] Carefully adjust the pH of the aqueous solution before extraction to ensure the molecule is in its neutral, less water-soluble form.
-
Seeding: If you have a small amount of solid material, use it to seed the supersaturated solution to encourage crystal growth.
-
Temperature Control: A slow, controlled cooling process is more likely to yield crystalline material than rapid cooling.
-
Data Presentation
The following table illustrates potential differences in key parameters when transitioning from a laboratory-scale to a pilot-plant scale synthesis.
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Key Scale-Up Consideration |
| Reaction Time (Nitrile Reduction) | 2-4 hours | 8-12 hours | Heat transfer limitations at scale may require slower reagent addition, increasing total time. |
| Solvent Volume (L/kg) | 10 L/kg | 15-20 L/kg | Larger volumes may be needed to manage exotherms and facilitate stirring of thick slurries. |
| Typical Yield | 85-90% | 75-85% | Physical losses during transfers, workup, and less efficient mixing can reduce overall yield. |
| Purity (Crude) | 95% | 88-92% | Slower reaction rates and localized temperature spikes can lead to increased byproduct formation.[5] |
| Purification Method | Flash Chromatography | Crystallization / Re-crystallization | Chromatography is generally not viable for large quantities; developing a robust crystallization is essential. |
Experimental Protocols
Key Experiment: Synthesis of α-Aminonitrile Intermediate
This protocol is a representative lab-scale procedure.
-
Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 1-benzylpiperidin-4-one (1.0 eq), ammonium chloride (1.2 eq), and methanol (5 vol).
-
Cyanide Addition: In a separate beaker, dissolve potassium cyanide (1.2 eq) in a minimal amount of water (approx. 2 vol). Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Cool the flask containing the ketone to 10-15°C. Slowly add the aqueous KCN solution to the flask over 30-45 minutes, maintaining the internal temperature below 25°C.
-
Maturation: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, add water to dissolve the inorganic salts and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
-
Scale-Up Consideration: At scale, managing the addition of cyanide and ensuring efficient stirring to prevent localized "hot spots" is critical. The workup will involve handling large volumes, so phase separation and potential emulsion formation must be evaluated in a pilot reactor.
Visualizations
A diagram of the overall synthetic workflow is provided below.
Caption: Synthetic workflow for this compound.
Below is a troubleshooting decision tree for handling low purity after the final crystallization step.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. medschoolcoach.com [medschoolcoach.com]
- 4. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. medlifemastery.com [medlifemastery.com]
- 9. reddit.com [reddit.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
analytical methods for detecting impurities in 4-(Aminomethyl)-1-benzylpiperidin-4-ol
Technical Support Center: Analysis of 4-(Aminomethyl)-1-benzylpiperidin-4-ol
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for detecting and quantifying impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary analytical techniques for assessing the purity of this compound?
A multi-faceted analytical approach is recommended for a comprehensive purity assessment. The principal techniques include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and non-volatile organic impurities.[1][2] Reverse-Phase HPLC (RP-HPLC) is the most common mode used.
-
Gas Chromatography (GC): Best suited for detecting volatile impurities, such as residual solvents from synthesis and purification processes.[1] It can also be used for purity assessment of the main compound if it is thermally stable, though derivatization might be necessary to improve peak shape.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the primary compound and for identifying unknown impurities by providing detailed structural information.[1][2]
-
Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS), MS is a powerful tool for identifying impurities by providing molecular weight and fragmentation data.[3][4]
Q2: What types of impurities might be present in this compound?
Impurities can be classified into three main categories as defined by the International Council for Harmonisation (ICH) guidelines[3][5]:
-
Organic Impurities: These can include starting materials, by-products from the synthesis, intermediates, degradation products, and reagents. An example could be unreacted precursors or products from side reactions.
-
Inorganic Impurities: These may include reagents, catalysts, and filter aids used during the manufacturing process.
-
Residual Solvents: These are organic solvents used during synthesis or purification that are not completely removed.[6]
Q3: Why is my peak shape poor (tailing or fronting) when analyzing this compound by HPLC or GC?
Poor peak shape for amine-containing compounds like this compound is a common issue.
-
In HPLC: Peak tailing is often caused by strong interactions between the basic amine groups and residual acidic silanol groups on the silica-based column packing. To mitigate this, you can:
-
Use a mobile phase with a competing base (e.g., triethylamine).
-
Operate at a higher pH to suppress the ionization of silanol groups.
-
Use a modern, end-capped column or a column specifically designed for basic compounds.
-
-
In GC: The primary amine and hydroxyl groups can be too polar, leading to interactions with the stationary phase and causing peak tailing.[2] Solutions include:
-
Derivatization: Converting the amine and alcohol functionalities into less polar derivatives (e.g., silylation) can significantly improve peak shape and thermal stability.[2]
-
Using a column specifically designed for analyzing amines.
-
Q4: How do I choose between HPLC and GC for my analysis?
The choice depends on the analytical goal. The following decision tree illustrates a logical framework for selecting the appropriate method.
Experimental Protocols & Methodologies
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This method is adapted from protocols for similar piperidine-based compounds and serves as a starting point for method development.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, then re-equilibrate at 5% B.[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or 254 nm[1] |
| Injection Volume | 10 µL[1] |
Protocol 2: Analysis of Residual Solvents by Gas Chromatography (GC)
This method is suitable for detecting and quantifying volatile solvents from the synthesis process.[1]
-
Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.[1]
-
Sample Preparation: Dissolve a known amount of the material (e.g., 50 mg) in a suitable high-boiling solvent (e.g., DMSO or DMF) in a headspace vial.[1]
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness[1] |
| Carrier Gas | Helium or Hydrogen[1] |
| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold for 5 min.[1] |
| Injector Temperature | 250°C[1] |
| Detector Temperature | 260°C[1] |
| Headspace Temperature | 80 °C |
| Headspace Loop Time | 1 min |
Troubleshooting Guides
Issue 1: Unexpected or "Ghost" Peaks in HPLC Chromatogram
Unexpected peaks can compromise the accuracy of impurity profiling. Follow this workflow to diagnose the source.
Issue 2: Poor Reproducibility of Retention Times
Shifting retention times can make peak identification difficult.
-
Possible Cause: Fluctuation in column temperature.
-
Solution: Ensure the column oven is on and has reached thermal equilibrium before starting injections.
-
-
Possible Cause: Inconsistent mobile phase composition.
-
Solution: Ensure mobile phase components are accurately measured and well-mixed. If using an online mixer, ensure the pump is functioning correctly. Premixing solvents can improve reproducibility.
-
-
Possible Cause: Column degradation or contamination.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Possible Cause: Air bubbles in the pump.
-
Solution: Degas the mobile phase and prime the pump to remove any trapped air.
-
Issue 3: No Peak Detected in GC Analysis
-
Possible Cause: The compound is not volatile enough or is thermally labile.
-
Solution: Confirm the thermal stability of your compound. Consider using GC-MS with a lower injector temperature or a more inert column. Derivatization is a common strategy to increase volatility and stability.[2]
-
-
Possible Cause: Sample is not reaching the detector.
-
Solution: Check for leaks in the system, ensure the syringe is functioning correctly, and verify that the injector and detector temperatures are set appropriately.
-
-
Possible Cause: Incorrect sample preparation.
-
Solution: Ensure the sample is fully dissolved in the chosen solvent and that the concentration is appropriate for the detector's sensitivity.[4]
-
Impurity Analysis Workflow
A systematic workflow is crucial for the effective quality control and analysis of any new batch of material.
References
Technical Support Center: Overcoming Poor Reactivity of 4-(Aminomethyl)-1-benzylpiperidin-4-ol in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor reactivity of 4-(Aminomethyl)-1-benzylpiperidin-4-ol in various coupling reactions. The sterically hindered nature of the primary amine, positioned adjacent to a quaternary carbon, often leads to low yields and incomplete reactions. This guide offers strategies, detailed protocols, and comparative data to help you optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor reactivity in coupling reactions?
The primary reason for the poor reactivity of this compound is steric hindrance. The primary amine is attached to a methylene group which is bonded to a quaternary carbon atom within the piperidine ring. This bulky piperidinol scaffold physically obstructs the approach of reagents to the amine's lone pair of electrons, slowing down the rate of reaction.
Q2: What are the most common types of coupling reactions where this poor reactivity is observed?
The reduced nucleophilicity of the amine in this compound can be a challenge in several common bond-forming reactions, including:
-
Amide bond formation: Coupling with carboxylic acids, especially those that are also sterically hindered, can be sluggish.
-
Reductive amination: The initial formation of the imine or iminium ion with aldehydes and ketones can be slow.
-
Buchwald-Hartwig amination: Palladium-catalyzed coupling with aryl halides may require specialized ligands and conditions to proceed efficiently.
-
Urea formation: Reaction with isocyanates or other carbamoylating agents might be less efficient than with unhindered primary amines.
Q3: What general strategies can be employed to improve coupling efficiency?
To overcome the steric hindrance, several strategies can be applied:
-
Use of potent coupling reagents: For amide bond formation, high-reactivity reagents are often necessary.
-
Optimization of reaction conditions: Adjusting temperature, concentration, and reaction time can significantly impact the yield.
-
Catalyst and ligand selection: In catalyzed reactions like the Buchwald-Hartwig amination, the choice of ligand is critical.
-
Sequential reagent addition: In some cases, the order of addition of reactants can influence the outcome.
Troubleshooting Guides
Amide Coupling Reactions
Problem: Low yield or no reaction when coupling this compound with a carboxylic acid using standard reagents like DCC or EDC.
dot
Caption: Troubleshooting workflow for low-yield amide coupling.
Solutions:
-
Select a more powerful coupling reagent: Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP are generally more effective for sterically hindered amines.[1][2] HATU is often considered a superior choice for challenging couplings.[1]
-
Optimize reaction conditions:
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave-assisted synthesis can also be beneficial.
-
Reaction Time: Extending the reaction time (e.g., from a few hours to overnight) may be necessary to drive the reaction to completion.
-
Solvent: Switching to a solvent with better solvating properties for the reactants, such as NMP or DMF, can improve reaction efficiency.
-
-
Perform a "double coupling": If a single coupling reaction does not go to completion (as indicated by TLC or LC-MS), a second addition of fresh carboxylic acid and coupling reagent can be performed.[3]
Quantitative Data: Comparison of Coupling Reagents for a Hindered Amide Formation
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| EDC/HOBt | DIPEA | DCM | 25 | 24 | < 20 | General Knowledge |
| HBTU/HOBt | DIPEA | DMF | 25 | 12 | 50-70 | [4] |
| HATU | DIPEA | DMF | 25 | 4 | > 90 | [1][2] |
| PyBOP | DIPEA | DMF | 25 | 6 | 60-80 | [1] |
Experimental Protocol: HATU-Mediated Amide Coupling
-
Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Add DIPEA (2.5 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: To the activated carboxylic acid mixture, add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased to 40-50 °C.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Reductive Amination
Problem: Low conversion of the starting aldehyde/ketone in a reductive amination reaction with this compound.
dot
Caption: Troubleshooting workflow for low-conversion reductive amination.
Solutions:
-
Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid, to promote the formation of the iminium ion intermediate.[5]
-
Dehydrating Agents: For particularly stubborn substrates, the addition of a dehydrating agent like titanium(IV) isopropoxide (Ti(OiPr)₄) can drive the imine formation equilibrium forward.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and selective for the iminium ion over the carbonyl starting material.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at slightly acidic pH.
-
Two-Step Procedure: In challenging cases, a two-step approach can be employed. First, form the imine by reacting this compound with the carbonyl compound, often with azeotropic removal of water. Then, in a separate step, reduce the isolated imine.
Quantitative Data: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Additive | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| NaBH₄ | None | MeOH | 25 | 12-24 | 40-60 | General Knowledge |
| NaBH₃CN | cat. AcOH | MeOH | 25 | 4-12 | 70-90 | [6] |
| NaBH(OAc)₃ | None | DCE | 25 | 2-8 | > 90 | [5] |
Experimental Protocol: Reductive Amination using NaBH(OAc)₃
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Reaction: Stir the mixture at room temperature for 2-8 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
Problem: Low yield in the palladium-catalyzed coupling of this compound with an aryl halide.
dot
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Solutions:
-
Ligand Selection: The choice of phosphine ligand is crucial. For sterically hindered primary amines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[7][8]
-
Base Selection: A strong, non-nucleophilic base is typically necessary. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the substrate.[9]
-
Catalyst System: Using a well-defined palladium pre-catalyst can lead to more reproducible results than generating the active catalyst in situ.
-
Reaction Conditions: Anhydrous and oxygen-free conditions are essential for this reaction. Degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical.
Quantitative Data: Ligand Scaffolds for Coupling with Hindered Primary Amines
| Ligand Type | Example Ligands | Typical Catalyst Loading (mol%) | Typical Yield (%) | Reference |
| Bidentate Phosphines | BINAP, DPPF | 2-5 | 30-60 | [8] |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | 1-2 | > 85 | [7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | 1-3 | 70-90 | General Knowledge |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), the biarylphosphine ligand (1.5-3 mol%), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. soc.chim.it [soc.chim.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
Comparative Analysis of 4-(Aminomethyl)-1-benzylpiperidin-4-ol Derivatives and Their Analogs as Opioid Receptor Modulators
A detailed examination of the structure-activity relationships of 4-(aminomethyl)-1-benzylpiperidin-4-ol derivatives and structurally related analogs reveals critical insights for the development of potent and selective opioid receptor agonists. This guide synthesizes available data to provide a comparative analysis of their performance, supported by experimental data and detailed methodologies, to inform future drug discovery efforts in pain management.
The piperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system.[1] Within the realm of opioid research, derivatives of 4-arylpiperidine have been extensively investigated for their potent analgesic properties.[1][2] This guide focuses on the structure-activity relationship (SAR) of a specific subclass, the this compound series and its close analogs, to elucidate the key structural motifs governing their interaction with opioid receptors.
Quantitative Comparison of Opioid Receptor Activity
A study by an independent research group on a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, which are structurally similar to the this compound core, provides valuable quantitative data on their opioid receptor binding and functional activity. The following table summarizes the in vitro data for a selection of these compounds at the mu (µ), delta (δ), and kappa (κ) opioid receptors.[3]
| Compound | R Group (Substitution on Piperidine Nitrogen) | µ-OR Ki (nM) | δ-OR Ki (nM) | κ-OR Ki (nM) | µ-OR EC50 (nM) | µ-OR Emax (%) |
| Tramadol | -CH3 | 943.6 | >10000 | >10000 | 1835 | 101.2 |
| M1 (Metabolite) | -CH3 | 1.8 | 45.7 | 11.6 | 2.5 | 105.6 |
| 23 | -CH2CH2-phenyl | 0.0034 | 41.67 | 7.9 | 0.68 | 206.5 |
| (3R, 4S)-23 | -CH2CH2-phenyl | 0.0021 | 18.4 | 25.8 | 0.0013 | 209.1 |
| (3S, 4R)-23 | -CH2CH2-phenyl | - | - | - | - | - |
Data sourced from a study on 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues.[3]
Key Structure-Activity Relationship Insights:
The presented data highlights several crucial SAR trends for this class of compounds:
-
N-Substituent: The nature of the substituent on the piperidine nitrogen plays a pivotal role in binding affinity and potency. A phenethyl group on the piperidine nitrogen (as in compound 23 ) leads to a dramatic increase in µ-opioid receptor (MOR) affinity and agonist potency compared to the simple methyl group of tramadol and its active metabolite M1.[2][3]
-
Stereochemistry: The stereochemistry at the C3 and C4 positions of the piperidine ring is critical for activity. The (3R, 4S) enantiomer of compound 23 was found to be significantly more potent than its corresponding (3S, 4R) enantiomer, indicating a specific stereochemical requirement for optimal interaction with the opioid receptors.[3]
-
Aromatic Ring Substitution: The presence of a hydroxyl group on the phenyl ring is a common feature in many potent opioid ligands, contributing to binding affinity.[4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these piperidine derivatives.
Radioligand Binding Assays for Opioid Receptors
These assays are fundamental for determining the binding affinity (Ki) of a test compound for the µ, κ, and δ opioid receptors.[1]
1. Membrane Preparation:
-
Brains from male Sprague-Dawley rats (for µ and δ receptors) or Hartley guinea pigs (for κ receptors) are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[1]
-
The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.[1]
-
The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to facilitate the dissociation of endogenous ligands.[1]
-
Following a second centrifugation, the final pellet is resuspended in assay buffer and stored at -80°C until use.[1]
2. Competition Binding Assay:
-
Membrane preparations are incubated with a specific radioligand and varying concentrations of the test compounds.[1]
-
Incubations are typically carried out in a total volume of 1 mL of 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
3. Data Analysis:
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curves.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
In Vitro Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)
This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying its ability to stimulate G-protein coupling to the receptor.
1. Assay Procedure:
-
Cell membranes expressing the opioid receptor of interest are incubated with the test compound, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.
-
The mixture is incubated at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration.
-
The amount of [³⁵S]GTPγS bound to the membranes is determined by liquid scintillation counting.
2. Data Analysis:
-
The EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal effect produced by the compound) are determined from the dose-response curves.
Visualizing Structure-Activity Relationships and Experimental Workflow
To better understand the relationships and processes involved, the following diagrams are provided.
Caption: Key SAR determinants for 4-aminomethyl-1-benzylpiperidin-4-ol analogs.
Caption: Workflow for the evaluation of novel opioid receptor modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 5. Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of 4-(Aminomethyl)-1-benzylpiperidin-4-ol with other piperidines
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to Piperidine Scaffolds
The piperidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and the ability to be substituted at various positions allow for the fine-tuning of pharmacological properties. This guide explores derivatives of 1-benzylpiperidine and related compounds, highlighting their potential as acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease and as analgesics.
Comparative Data of Selected Piperidine Derivatives
The following tables summarize quantitative data for representative piperidine derivatives, showcasing their efficacy in different biological assays.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity
| Compound | Target | IC₅₀ (µM) | Selectivity (BuChE/AChE) | Reference |
| Compound A: 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl | AChE (human) | 0.00056 | 18,000 | [1] |
| BuChE (human) | 10.08 | [1] | ||
| Compound B: 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE (electric eel) | 12.55 | > 3.98 | [2] |
| BuChE (horse serum) | > 50 | [2] | ||
| Donepezil (Reference Drug) | AChE (human) | 0.0057 | 1250 | [3] |
| BuChE (human) | 7.13 | [3] |
Table 2: Analgesic Activity of 4-Substituted Piperidinol Derivatives
| Compound | Assay | Dose/Concentration | Effect | Reference |
| Compound C: 4-(4'-bromophenyl)-4-piperidinol | Writhing Test (mice) | 10 mg/kg | Significant reduction in writhes | [4] |
| Compound D: 4-(4'-bromophenyl)-4-hydroxy-1-[2-(4''-nitrophenyl)-2-oxo-ethyl]-piperidinium bromide | Writhing Test (mice) | 10 mg/kg | Highly significant analgesic effect | [4] |
Table 3: Monoamine Releasing Activity of 4-Benzylpiperidine
| Compound | Transporter | EC₅₀ (nM) | Reference |
| 4-Benzylpiperidine | NET | 41.4 | [5] |
| DAT | 109 | [5] | |
| SERT | 5,246 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure AChE activity.
Principle: The assay is based on the reaction of acetylthiocholine (ATC) with acetylcholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.
Procedure:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Electric eel AChE (or other sources) is used as the enzyme source.
-
Prepare solutions of the test compounds (piperidine derivatives) in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a 96-well plate, add 25 µL of the test compound solution, 50 µL of phosphate buffer, and 25 µL of AChE solution.
-
Incubate the mixture at room temperature for 15 minutes.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate, acetylthiocholine iodide (ATCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rates of reaction of the sample with that of a blank (containing all components except the inhibitor).
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
Acetic Acid-Induced Writhing Test for Analgesia in Mice
This is a standard in vivo model for screening peripheral analgesic activity.
Principle: The intraperitoneal injection of an irritant, such as acetic acid, causes a characteristic writhing response in mice, which is a sign of visceral pain. Analgesic compounds reduce the frequency of these writhes.
Procedure:
-
Acclimate male Swiss albino mice to the laboratory environment for at least one hour before the experiment.
-
Divide the animals into groups (e.g., control, standard, and test groups).
-
Administer the test compounds (piperidine derivatives) or a standard analgesic (e.g., aspirin) intraperitoneally or orally. The control group receives the vehicle.
-
After a set period (e.g., 30 minutes), inject 0.6% v/v acetic acid solution intraperitoneally into each mouse.
-
Immediately after the injection, place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for each animal over a 20-minute period.
-
Calculate the percentage of analgesic activity using the formula: ((Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group) x 100.[4]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz are provided below to illustrate key concepts.
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
Comparative Efficacy of 4-(Aminomethyl)-1-benzylpiperidin-4-ol Analogs: A Guide for Researchers
A detailed examination of a promising scaffold in analgesic drug discovery, this guide provides a comparative analysis of 4-(aminomethyl)-1-benzylpiperidin-4-ol analogs. By leveraging available data on structurally related compounds, particularly those targeting the opioid system, we offer insights into their potential efficacy. This document summarizes key structure-activity relationships, presents detailed experimental protocols for assessing biological activity, and visualizes relevant signaling pathways to support further research and development in this area.
The 1-benzylpiperidine moiety is a well-established scaffold in medicinal chemistry, recognized for its presence in a variety of centrally acting agents. The introduction of an aminomethyl and a hydroxyl group at the 4-position of the piperidine ring creates a unique chemical entity with potential for interacting with key biological targets involved in pain modulation, most notably the opioid receptors. While direct comparative studies on a series of this compound analogs are not extensively documented in publicly available literature, analysis of closely related 4-substituted piperidine and benzylpiperidine derivatives provides a strong foundation for understanding their potential therapeutic value.
Performance Comparison of Structurally Related Analogs
To infer the potential efficacy of this compound analogs, we can examine the structure-activity relationships (SAR) of similar compounds, particularly those investigated for their affinity to opioid receptors. The following table summarizes the binding affinities (Ki) of various 4-arylpiperidine derivatives, which share the core piperidine structure, for the µ (mu), κ (kappa), and δ (delta) opioid receptors. These data, derived from studies on trans-3,4-dimethyl-4-arylpiperidine derivatives, illustrate how modifications to the core structure can significantly impact receptor binding.[1]
| Compound/Analog Class | Modification | Target Receptor | Binding Affinity (Ki, nM) |
| trans-3,4-dimethyl-4-arylpiperidines | 3-OH (Aryl Substituent) | µ-opioid | 0.6 |
| κ-opioid | 1.8 | ||
| δ-opioid | 39 | ||
| 2-OH (Aryl Substituent) | µ-opioid | 1.9 | |
| κ-opioid | 15 | ||
| δ-opioid | 118 | ||
| 4-OH (Aryl Substituent) | µ-opioid | 11 | |
| κ-opioid | 22 | ||
| δ-opioid | 260 | ||
| 3-OCH₃ (Aryl Substituent) | µ-opioid | 16 | |
| κ-opioid | 13 | ||
| δ-opioid | 160 | ||
| Benzylpiperidine Derivatives | Dual MOR/σ1R Ligand (Compound 52) | µ-opioid (MOR) | 56.4 |
| σ1 Receptor (σ1R) | 11.0 |
Note: The data for trans-3,4-dimethyl-4-arylpiperidines is based on the lead compound LY255582 and its analogs.[1] The data for the dual MOR/σ1R ligand is from a study on benzylpiperidine derivatives with antinociceptive effects.[2]
Key Observations from SAR Studies:
-
Substitution on the Aryl Ring: The position of the hydroxyl group on the aryl ring of 4-arylpiperidines significantly influences binding affinity and selectivity for opioid receptors. A 3-OH substitution generally confers the highest affinity for the µ-opioid receptor.[1]
-
Hydroxyl Group Modification: Methylation of the hydroxyl group (e.g., 3-OCH₃) tends to decrease binding affinity across all opioid receptor subtypes.[1]
-
Potential for Dual-Target Activity: Recent research on benzylpiperidine derivatives has identified compounds with high affinity for both the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), suggesting a potential for developing analgesics with reduced opioid-related side effects.[2]
Based on these observations, it is hypothesized that modifications to the benzyl and aminomethyl groups of the this compound scaffold will critically impact its analgesic efficacy and receptor selectivity.
Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, detailed experimental protocols for key assays are provided below.
Synthesis of this compound Analogs
While a specific, unified synthetic route for a series of these analogs is not detailed in a single source, a general approach can be adapted from the synthesis of structurally similar compounds. The synthesis of 1-benzyl-4-hydroxy-4-methylaminomethylpiperidine, a close analog, provides a viable starting point.
Representative Synthetic Step:
-
Reduction of a Spiro-oxazolidinone Precursor: A solution of 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one in an appropriate solvent like tetrahydrofuran can be added dropwise to a stirred mixture of a reducing agent, such as lithium aluminum hydride, in the same solvent. The reaction mixture is then typically heated at reflux. Following the reaction, a careful workup involving sequential addition of water and a sodium hydroxide solution is performed to quench the reaction and precipitate inorganic salts. The product can then be extracted using a suitable organic solvent like dichloromethane.
This protocol is adapted from the synthesis of 1-benzyl-4-hydroxy-4-methylaminomethylpiperidine and would require optimization for different analogs.
Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.[3]
Materials:
-
Receptor Source: Cell membranes from CHO cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).
-
Test Compounds: this compound analogs.
-
Reference Compound: Morphine hydrobromide.
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay buffer
-
Radioligand ([³H]-DAMGO) at a concentration near its Kd.
-
A range of concentrations of the test compound or reference compound.
-
For non-specific binding, add a high concentration of naloxone instead of the test compound.
-
Cell membrane suspension.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
-
Visualization of Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: A generalized synthetic workflow for preparing this compound analogs.
Caption: A flowchart illustrating the key steps in a competitive radioligand binding assay.
Caption: A diagram of the ascending and descending pain pathways, highlighting the role of opioids.
References
Comparative In Vivo Efficacy of 1-Benzylpiperidine Analogs in Neurological Disorders
Disclaimer: Direct in vivo validation studies for 4-(Aminomethyl)-1-benzylpiperidin-4-ol are not presently available in published literature. This guide provides a comparative analysis of structurally related 1-benzylpiperidine analogs that have undergone in vivo evaluation for distinct therapeutic applications. The presented data serves as a valuable reference for researchers and drug development professionals investigating the therapeutic potential of the 1-benzylpiperidine scaffold.
This comparison focuses on two prominent therapeutic areas where 1-benzylpiperidine derivatives have shown significant in vivo activity: Alzheimer's disease, through the inhibition of acetylcholinesterase (AChE), and neuropathic pain, via modulation of the sigma-1 receptor (σ1R).
Part 1: Acetylcholinesterase Inhibitors for Alzheimer's Disease
A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Several compounds featuring the 1-benzylpiperidine core have been developed as potent AChE inhibitors. This section compares the in vivo performance of two such analogs.
Quantitative Data Summary
| Compound | Animal Model | Administration Route & Dose | Key In Vivo Finding | Reference |
| Donepezil (E2020) | Rat | 5 mg/kg (p.o.) | Marked and significant increase in acetylcholine content in the cerebral cortex. | [1] |
| Compound 15b | Mouse (Scopolamine-induced) | Not specified | Amelioration of memory deficits in the Morris water maze test. | [2][3] |
Experimental Protocols
1. Acetylcholine Level Measurement in Rat Brain (for Donepezil)
-
Animals: Male Wistar rats.
-
Housing: Standard laboratory conditions.
-
Compound Administration: Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) is administered orally (p.o.) at a dose of 5 mg/kg.
-
Procedure: Following a predetermined time course after administration, animals are euthanized. The cerebral cortex is dissected, and acetylcholine levels are quantified using established methods such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Outcome Measure: Percentage increase in acetylcholine concentration compared to a vehicle-treated control group.
2. Morris Water Maze for Memory Assessment (for Compound 15b)
-
Animals: Male mice.
-
Housing: Standard laboratory conditions.
-
Procedure:
-
Induction of Amnesia: Scopolamine is administered to induce a cognitive deficit, mimicking aspects of Alzheimer's disease.
-
Compound Administration: The test compound (a benzylpiperidine-linked 1,3-dimethylbenzimidazolinone) is administered prior to the behavioral test.
-
Behavioral Testing: The Morris water maze, a test of spatial learning and memory, is conducted. Mice are trained to find a hidden platform in a pool of water.
-
-
Outcome Measures:
-
Escape Latency: Time taken to find the hidden platform.
-
Time in Target Quadrant: During a probe trial (with the platform removed), the time spent in the quadrant where the platform was previously located is measured. A significant increase in this time for the compound-treated group compared to the scopolamine-only group indicates memory improvement.[2][3]
-
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the relevant biological pathway and the general experimental workflow for evaluating these AChE inhibitors.
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Acetylcholinesterase Inhibition at the Synapse.
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Workflow for In Vivo AChE Inhibitor Testing.
Part 2: Sigma-1 Receptor Ligands for Neuropathic Pain
The sigma-1 (σ1) receptor is a molecular chaperone protein implicated in various cellular functions and is a promising target for the treatment of neuropathic pain. Antagonism of the σ1 receptor has been shown to produce antinociceptive effects. This section compares two 1-benzylpiperidine analogs investigated as σ1 receptor ligands.
Quantitative Data Summary
| Compound | Animal Model | Administration Route & Dose | Key In Vivo Finding | Reference |
| N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide | Rat (Chronic Constriction Injury) | Not specified | Antihyperalgesic and antiallodynic effects. | [4][5] |
| Compound 15 | Not specified in snippets | Selected for in-depth in vivo evaluation | Potent antinociceptive and anti-allodynic effects. | [4][6] |
Experimental Protocols
1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Animals: Male Wistar rats.
-
Housing: Standard laboratory conditions.
-
Procedure:
-
Surgical Procedure: The sciatic nerve is loosely ligated at four locations, leading to the development of neuropathic pain symptoms.
-
Compound Administration: The test compound (e.g., N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide) is administered to the animals after the development of pain symptoms.
-
-
Outcome Measures:
-
Mechanical Allodynia: Assessed using von Frey filaments. A decrease in the paw withdrawal threshold indicates allodynia. The efficacy of the compound is measured by its ability to increase this threshold.
-
Thermal Hyperalgesia: Assessed using a plantar test device. A shortened paw withdrawal latency to a heat stimulus indicates hyperalgesia. The compound's efficacy is determined by its ability to prolong this latency.
-
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed role of sigma-1 receptor modulation in pain signaling and the general workflow for evaluating these compounds in vivo.
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Sigma-1 Receptor Antagonism in Pain Pathways.
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Workflow for In Vivo Antinociception Studies.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iris.unict.it [iris.unict.it]
- 6. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 1-Benzylpiperidine Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of compounds structurally related to 4-(Aminomethyl)-1-benzylpiperidin-4-ol. While specific experimental data for this compound is not publicly available, the extensive research on the 1-benzylpiperidine scaffold allows for a robust predictive assessment of its likely off-target interactions. This document summarizes key findings from published literature, presenting quantitative data, detailed experimental protocols, and relevant biological pathways to inform early-stage drug development and lead optimization efforts.
The 1-benzylpiperidine moiety is a well-established pharmacophore known to interact with a range of neurological targets. The data presented herein focuses on the most frequently observed off-target interactions for this class of compounds, namely sigma receptors, cholinesterases, and monoamine oxidases.
Quantitative Cross-Reactivity Data
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various 1-benzylpiperidine derivatives at key off-target sites. This data is compiled from multiple independent research publications and serves to illustrate the potential for cross-reactivity within this chemical series.
Table 1: Sigma Receptor (σ1 and σ2) Binding Affinity of Selected 1-Benzylpiperidine Derivatives
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| 1-Benzyl-4-(2-aminoethyl)-2-phenylpiperidine derivative | 1.8 | 150 | 83.3 |
| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}pyridine-3,5-dicarbonitrile derivative | 7.57 | >10,000 | >1321 |
| N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | 4.6 | 56 | 12.2 |
| Aralkyl derivative of 4-benzylpiperidine | 2.5 | 22.5 | 9 |
Data compiled from multiple sources, including studies on σ1 receptor ligands and radiopharmaceutical development.[1][2][3][4]
Table 2: Cholinesterase (AChE and BuChE) Inhibition by Selected 1-Benzylpiperidine Derivatives
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (BuChE/AChE) |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | 0.56 | >10,000 | >17,857 |
| 1-Benzylpiperidine-phenylacetate derivative | 28,000 | >500,000 | >17.8 |
| 1-Benzoylpiperidine derivative | >500,000 | 6,160 | - |
Data extracted from studies on novel anti-acetylcholinesterase agents and dual-target inhibitors.[5][6]
Table 3: Monoamine Oxidase (MAO-A and MAO-B) Inhibition by Selected 1-Benzylpiperidine Derivatives
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| Benzylpiperidine-derived hydrazone (Compound 15) | 0.108 | - |
| Benzylpiperidine-derived hydrazone (Compound 4) | - | 0.057 |
| Benzylpiperidine–isatin hybrid (Compound 8) | 2.55 | 1.47 |
This data is derived from research on dual inhibitors of monoamine oxidases and acetylcholinesterase.[7]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the assessment of cross-reactivity for 1-benzylpiperidine derivatives.
Radioligand Binding Assays for Sigma Receptors
Objective: To determine the binding affinity of a test compound for σ1 and σ2 receptors.
Materials:
-
Membrane preparations from guinea pig brain or cultured cells expressing the receptor of interest.
-
Radioligand: For σ1, [3H]-(+)-pentazocine; for σ2, [3H]-DTG in the presence of a masking concentration of (+)-pentazocine.
-
Non-specific binding control: Haloperidol.
-
Assay buffer: Tris-HCl.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
A constant concentration of the radioligand and varying concentrations of the test compound are added to the wells of a microplate.
-
The reaction is initiated by the addition of the membrane preparation.
-
The plates are incubated, typically for 120 minutes at room temperature, with shaking.[2]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Enzyme Inhibition Assays for Cholinesterases (Ellman's Method)
Objective: To measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity.
Materials:
-
Purified AChE (from electric eel) and BuChE (from equine serum).
-
Substrate: Acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Phosphate buffer.
-
96-well microplate reader.
Procedure:
-
The test compound is pre-incubated with the enzyme (AChE or BuChE) in phosphate buffer in a 96-well plate.
-
The reaction is initiated by the addition of the substrate (acetylthiocholine or butyrylthiocholine) and DTNB.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
The absorbance of the yellow product is measured kinetically at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
The rate of reaction is determined, and the percent inhibition by the test compound is calculated.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the test compound concentration.[6][8]
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory activity of a test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: A suitable substrate such as kynuramine or tyramine.
-
Amplex® Red reagent and horseradish peroxidase (for a fluorescence-based assay).
-
Phosphate buffer.
-
96-well microplate fluorometer.
Procedure:
-
The test compound is pre-incubated with the MAO-A or MAO-B enzyme in a phosphate buffer.
-
The reaction is initiated by the addition of the substrate.
-
In a coupled enzyme reaction, the H2O2 produced by the MAO reaction reacts with Amplex® Red in the presence of horseradish peroxidase to generate the fluorescent product, resorufin.
-
The fluorescence is measured over time using a microplate fluorometer.
-
The rate of reaction is calculated, and the percent inhibition is determined for each concentration of the test compound.
-
IC50 values are calculated from the dose-response curves.[8]
Visualizations
The following diagrams illustrate key biological pathways and a typical experimental workflow for cross-reactivity screening.
Caption: Key neurotransmitter pathways potentially modulated by 1-benzylpiperidine derivatives.
Caption: General experimental workflow for assessing the cross-reactivity of a test compound.
References
- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-(Aminomethyl)-1-benzylpiperidin-4-ol: A Comparative Guide to Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of 4-(Aminomethyl)-1-benzylpiperidin-4-ol against known inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE). Due to the limited publicly available experimental data specifically for this compound, this comparison leverages data from the structurally related compound, 4-benzylpiperidine, and other benzylpiperidine derivatives. This guide aims to provide a valuable reference for the potential activity of this compound class.
The structural similarity of this compound to known inhibitors suggests its potential as a modulator of enzymes crucial in neurotransmission. Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the catabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[1] Acetylcholinesterase (AChE) is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibitors are used in the treatment of Alzheimer's disease.[2]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for known MAO and AChE inhibitors, alongside available data for benzylpiperidine derivatives. A lower IC50 value indicates greater potency.
Table 1: Comparison of Monoamine Oxidase (MAO) Inhibitor IC50 Values
| Compound Class | Inhibitor | Target | IC50 Value |
| Benzylpiperidine Derivative | 4-Benzylpiperidine | MAO-A | 130 µM[3] |
| MAO-B | 750 µM[3] | ||
| Pyridazinobenzylpiperidine S5 | MAO-A | 3.857 µM[1] | |
| MAO-B | 0.203 µM[1] | ||
| Pyridazinobenzylpiperidine S15 | MAO-A | 3.691 µM[1] | |
| Pyridazinobenzylpiperidine S16 | MAO-B | 0.979 µM[1] | |
| Known MAO-A Inhibitor | Clorgyline | MAO-A | 11 nM[4] |
| Harmaline | MAO-A | 2.3 nM[5] | |
| Known MAO-B Inhibitor | Pargyline | MAO-B | 404 nM[4] |
| Lazabemide | MAO-B | 18 nM[5] |
Table 2: Comparison of Acetylcholinesterase (AChE) Inhibitor IC50 Values
| Compound Class | Inhibitor | IC50 Value |
| Benzylpiperidine Derivative | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | 0.56 nM[6] |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) (E2020/Donepezil) | 5.7 nM[7] | |
| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate (5) | 0.03 µM[8] | |
| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a) | 0.91 µM[2] | |
| Known AChE Inhibitor | Donepezil | 0.14 µM[2] |
| AChE-IN-64 | 52.8 nM[9] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathways of MAO and AChE, along with a typical experimental workflow for determining IC50 values.
Caption: Monoamine Oxidase (MAO) Signaling Pathway.
References
- 1. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 4. bioassaysys.com [bioassaysys.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
For Immediate Release
This guide presents a comparative analysis of in silico molecular docking studies on 4-(Aminomethyl)-1-benzylpiperidin-4-ol and a series of its structural analogs. The objective is to provide researchers, scientists, and drug development professionals with insights into the potential binding interactions and structure-activity relationships (SAR) of this chemical scaffold against a key biological target. The information herein is supported by established experimental protocols and computational methodologies. The piperidine moiety is a well-established and versatile scaffold in medicinal chemistry, known for its presence in numerous pharmaceuticals.[1]
Introduction to the Core Scaffold
The compound this compound serves as the core structure for this comparative analysis. Its key features include a central piperidine ring, a benzyl group on the piperidine nitrogen, and both a hydroxyl and an aminomethyl substituent at the 4-position. These functional groups offer multiple points for interaction with biological macromolecules, including hydrogen bonding and hydrophobic interactions. Computational docking is a powerful tool for predicting the binding modes and affinities of small molecules like these with their protein targets, thereby streamlining the drug discovery process.[1]
Target Selection and Rationale
Based on the recurring investigation of piperidine-based compounds as inhibitors of dipeptidyl peptidase-IV (DPP-IV), this enzyme has been selected as the therapeutic target for this comparative docking study. DPP-IV inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The docking studies of aminomethyl-piperidones against DPP-IV suggest the potential for this scaffold to interact favorably within the enzyme's active site.[2]
Data Presentation: A Comparative Docking Simulation
The following table summarizes the hypothetical results of a comparative molecular docking study of this compound and its related ligands against human DPP-IV. The data is presented to illustrate potential structure-activity relationships.
| Ligand ID | Structure | Modification from Core Scaffold | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| LIG-001 | This compound | Core Molecule | -8.5 | Hydrogen bonds with active site residues; hydrophobic interactions from the benzyl group. |
| LIG-002 | 1-benzyl-4-(hydroxymethyl)piperidin-4-ol | Aminomethyl replaced with hydroxymethyl | -7.9 | Reduced hydrogen bonding potential compared to LIG-001. |
| LIG-003 | 4-amino-1-benzylpiperidin-4-ol | Aminomethyl replaced with amino | -8.2 | Shorter linker may affect optimal positioning for hydrogen bonding. |
| LIG-004 | 4-(Aminomethyl)-1-(4-fluorobenzyl)piperidin-4-ol | Fluoro-substitution on the benzyl ring | -8.8 | Potential for halogen bonding and altered electronic properties of the benzyl group. |
| LIG-005 | 4-(Aminomethyl)-1-benzylpiperidine | Removal of the 4-hydroxyl group | -7.5 | Loss of a key hydrogen bonding donor/acceptor. |
Experimental Protocols
The successful execution of molecular docking studies relies on a meticulous and well-defined protocol. The following methodology outlines the key steps for a comprehensive in silico analysis.[2][3]
Protein Preparation
-
Retrieval of Crystal Structure: The three-dimensional crystal structure of the target protein, human DPP-IV, is obtained from the Protein Data Bank (PDB).
-
Preprocessing: Water molecules and any co-crystallized ligands are removed from the PDB file.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate atomic charges are assigned using a force field such as AMBER or CHARMM.
-
Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to optimize the geometry.
Ligand Preparation
-
2D to 3D Conversion: The two-dimensional structures of this compound and its analogs are drawn using chemical drawing software and then converted into three-dimensional structures.
-
Geometry Optimization: The 3D geometry of each ligand is optimized using a suitable computational chemistry method (e.g., DFT or semi-empirical methods).
-
Charge Assignment: Partial atomic charges are assigned to each ligand.
-
Torsional Degrees of Freedom: The rotatable bonds within each ligand are defined to allow for conformational flexibility during the docking process.
Molecular Docking Simulation
-
Software Selection: A validated molecular docking program such as AutoDock, MOE, or Surflex-Dock is utilized for the simulation.
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
Docking Algorithm: The chosen docking algorithm explores various conformations and orientations (poses) of each ligand within the defined active site.
-
Scoring Function: A scoring function is employed to estimate the binding affinity (e.g., in kcal/mol) for each generated pose.
Analysis of Results
-
Pose Selection: The docking results are analyzed to identify the most favorable binding pose for each ligand, typically the one with the lowest binding energy.
-
Interaction Analysis: The binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the best-ranked pose of each ligand and the amino acid residues of the protein's active site are visualized and analyzed.
Visualizations
Diagrams are crucial for understanding complex experimental workflows and biological pathways. The following visualizations are provided in the DOT language for use with Graphviz.
References
- 1. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hybrid docking-QSAR studies of DPP-IV inhibition activities of a series of aminomethyl-piperidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-(Aminomethyl)-1-benzylpiperidin-4-ol
For laboratory professionals engaged in research and development, the proper disposal of chemical waste is paramount to ensuring a safe working environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-(Aminomethyl)-1-benzylpiperidin-4-ol. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information from structurally similar piperidine and benzyl compounds and general principles of hazardous waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the hazards associated with similar piperidine derivatives, which include skin and eye irritation, potential toxicity upon ingestion or inhalation, and environmental risks, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Segregation:
-
Solid Waste: Collect un-used or expired solid this compound, along with any contaminated items such as weighing paper, gloves, and pipette tips, in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled liquid hazardous waste container. Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date the waste was first added to the container.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents and acids.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For small spills, use an inert absorbent material like vermiculite or sand.
-
Collect: Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and collect all cleaning materials as hazardous waste.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes relevant information for a structurally similar compound, N-Benzyl-4-piperidone, to provide a safety context.
| Property | Value | Source Compound |
| Physical State | Liquid | N-Benzyl-4-piperidone |
| Appearance | Light yellow | N-Benzyl-4-piperidone |
| pH | 9.4 (saturated solution) | N-Benzyl-4-piperidone |
| Boiling Point/Range | 133 - 135 °C @ 7 mmHg | N-Benzyl-4-piperidone |
| Flash Point | 71 °C / 159.8 °F | N-Benzyl-4-piperidone |
| Specific Gravity | 1.060 | N-Benzyl-4-piperidone |
This data is for N-Benzyl-4-piperidone and should be used as a precautionary reference.[2]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural workflow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Caption: Spill Response Protocol.
References
Essential Safety and Operational Guide for 4-(Aminomethyl)-1-benzylpiperidin-4-ol
This guide provides crucial safety and logistical information for the handling and disposal of 4-(Aminomethyl)-1-benzylpiperidin-4-ol, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the safety profiles of structurally similar piperidine derivatives and are designed to ensure a high level of safety in the laboratory.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount. The following PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.
-
Eye and Face Protection: Always wear chemical safety goggles with side shields.[1][2] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][4]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[5] It is crucial to inspect gloves for any signs of degradation or perforation before use.[4]
-
Protective Clothing: A lab coat or a chemical-resistant apron should be worn.[1] For tasks with a significant risk of exposure, a full chemical-protective suit may be necessary.[3]
-
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][6] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[1][4][5]
II. Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation:
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[1]
-
Designate a specific area within a chemical fume hood for the handling of the compound.
-
Assemble all necessary equipment and reagents before commencing work.
-
Verify that all containers are properly labeled and free from leaks.[2]
-
-
Handling:
-
Don the required personal protective equipment as outlined in Section I.
-
Conduct all manipulations of the compound, including weighing and transferring, within the chemical fume hood.[1]
-
Avoid the formation of dust or aerosols.[7]
-
Use spark-proof tools and avoid sources of ignition, as piperidine derivatives can be flammable.[1][4][8]
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate all equipment that has come into contact with the compound.
-
Remove PPE carefully to avoid self-contamination and wash hands thoroughly with soap and water.[4]
-
III. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.[9]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[9] Seek immediate medical attention.[9]
-
Inhalation: Move the affected individual to fresh air.[9] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[9]
-
Spills:
IV. Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All waste materials, including unused compound, contaminated PPE, and absorbent materials from spills, must be collected in a designated and clearly labeled hazardous waste container.
-
-
Waste Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Waste Disposal:
-
Disposal of this chemical waste must be carried out by a licensed and qualified hazardous waste disposal contractor.[6]
-
Incineration in a permitted hazardous waste incinerator is often the preferred method of disposal for such compounds.[6]
-
All disposal activities must adhere to federal, state, and local environmental regulations.[7]
-
V. Quantitative Data
| Property | Value (for Piperidine) | Reference |
| Flash Point | 16 °C (60.8 °F) | [1] |
| Autoignition Temp. | 320 °C (608 °F) | [1] |
| Explosion Limits | Lower: 1.15 Vol% / Upper: 8.7 Vol% | [1] |
| TWA (Time-Weighted Avg.) | 1 ppm (3.5 mg/m³) | [8] |
| STEL (Short-Term Exp. Lim.) | Not available | - |
VI. Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com [carlroth.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. synquestlabs.com [synquestlabs.com]
- 7. peptide.com [peptide.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
